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Foundational

The Molecular Siege: Unraveling the Mechanism of Action of Burchellin Against Trypanosoma cruzi

A Technical Guide for Researchers and Drug Development Professionals Abstract Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin Ameri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The limited efficacy and associated toxicity of current treatments necessitate the urgent development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new drug leads. Among these, the neolignan burchellin, isolated from the flora of northeastern Brazil, has demonstrated notable trypanocidal activity. However, its precise mechanism of action against T. cruzi has remained largely enigmatic. This in-depth technical guide synthesizes the current understanding and proposes potential molecular mechanisms through which burchellin exerts its anti-trypanosomal effects. Drawing upon evidence from studies on burchellin and related lignans, this document explores mitochondrial dysfunction, induction of oxidative stress, and enzyme inhibition as primary modes of action. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to rigorously investigate these hypotheses, thereby accelerating the journey of burchellin from a promising natural compound to a potential clinical candidate in the fight against Chagas disease.

Introduction: The Promise of Burchellin

Burchellin is a neolignan compound that has shown significant activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Studies have demonstrated its ability to inhibit the growth of the epimastigote form of the parasite and induce death in the clinically relevant trypomastigote form.[1] Notably, burchellin has exhibited therapeutic potential by effectively killing the parasite without causing harm to host macrophages, suggesting a degree of selectivity that is crucial for a successful chemotherapeutic agent.[1]

While the trypanocidal activity of burchellin is established, the underlying molecular mechanisms are not yet fully elucidated. This guide will delve into the plausible pathways through which burchellin may exert its effects, supported by existing evidence on burchellin and analogous lignan compounds.

Unveiling the Mechanism: Potential Molecular Battlegrounds

Based on current research, the mechanism of action of burchellin against T. cruzi is likely multifaceted, potentially involving a combination of the following:

  • Mitochondrial Disruption: The mitochondrion of T. cruzi is a single, complex organelle that is vital for the parasite's energy metabolism and survival, making it an attractive drug target.

  • Induction of Oxidative Stress: The parasite's delicate redox balance is crucial for its viability. Disruption of this balance through the generation of reactive oxygen species (ROS) can be lethal.

  • Enzyme Inhibition: Key enzymes in the parasite's metabolic and defense pathways represent vulnerable targets for therapeutic intervention.

The following sections will explore each of these potential mechanisms in detail, providing the scientific rationale and the experimental means to investigate them.

The Powerhouse Under Siege: Mitochondrial Dysfunction

The mitochondrion of T. cruzi is a primary target for various trypanocidal compounds. Evidence suggests that lignans can induce profound ultrastructural and functional damage to this organelle.

Causality Behind the Hypothesis:

  • Ultrastructural Evidence: Treatment of T. cruzi epimastigotes with burchellin has been observed to induce the formation of enormous autophagosomes and disorganization of chromatin.[1] While not directly showing mitochondrial damage, autophagy can be a response to organelle stress. Furthermore, studies on the related neolignan, licarin A, revealed swollen mitochondria with disorganized cristae.[1] Another study on butanolides, also derived from the Lauraceae family, demonstrated extensive damage to the mitochondria of both amastigotes and trypomastigotes.[2] This collective evidence points towards the mitochondrion as a likely target for this class of compounds.

  • Functional Disruption: A compromised mitochondrion will exhibit a loss of mitochondrial membrane potential (ΔΨm) and impaired respiratory chain function, leading to a decrease in ATP production and an increase in ROS.

Experimental Workflow for Assessing Mitochondrial Dysfunction:

The following diagram outlines a comprehensive workflow to assess burchellin-induced mitochondrial dysfunction in T. cruzi.

Mitochondrial_Dysfunction_Workflow cluster_0 T. cruzi Culture cluster_1 Burchellin Treatment cluster_2 Assessment of Mitochondrial Function cluster_3 Visualization start Epimastigotes/Trypomastigotes treatment Incubate with Burchellin (various concentrations and times) start->treatment delta_psi Measure Mitochondrial Membrane Potential (ΔΨm) treatment->delta_psi Fluorescent Probes (e.g., JC-1, TMRM) oxygen Measure Oxygen Consumption Rate (OCR) treatment->oxygen Seahorse XF Analyzer atp Measure Cellular ATP Levels treatment->atp Luminometry-based assays tem Transmission Electron Microscopy (TEM) treatment->tem Observe ultrastructural changes analysis Data Interpretation & Conclusion delta_psi->analysis Flow Cytometry / Fluorescence Microscopy oxygen->analysis Data analysis atp->analysis Data analysis tem->analysis Image analysis

Caption: Experimental workflow for investigating mitochondrial dysfunction induced by burchellin in Trypanosoma cruzi.

Detailed Experimental Protocols:

Protocol 2.1.1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Parasite Preparation: Harvest T. cruzi epimastigotes in the exponential growth phase. Wash the parasites twice with phosphate-buffered saline (PBS).

  • Treatment: Resuspend the parasites in PBS at a density of 1 x 10^7 cells/mL and incubate with varying concentrations of burchellin for different time points. Include a positive control (e.g., CCCP, a known mitochondrial uncoupler) and a negative control (vehicle, e.g., DMSO).

  • Staining: Add a fluorescent probe sensitive to ΔΨm, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or TMRM (tetramethylrhodamine, methyl ester), to the parasite suspension and incubate according to the manufacturer's instructions.

  • Analysis: Analyze the fluorescence of the stained parasites using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial depolarization.

Protocol 2.1.2: Measurement of Oxygen Consumption Rate (OCR)

  • Cell Seeding: Seed T. cruzi epimastigotes onto a Seahorse XF cell culture microplate.

  • Treatment: Treat the parasites with different concentrations of burchellin.

  • Seahorse Analysis: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis: Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in burchellin-treated parasites would indicate impaired mitochondrial respiration.

The Oxidative Onslaught: Inducing Redox Imbalance

T. cruzi possesses a unique antioxidant system centered around trypanothione, which is essential for detoxifying reactive oxygen species (ROS). Many trypanocidal compounds exert their effect by overwhelming this defense system.

Causality Behind the Hypothesis:

  • Lignan-Induced ROS: Several lignans have been shown to induce oxidative stress in various biological systems.[3][4][5] Hinokinin, for instance, has demonstrated antioxidant effects in a specific context, but this highlights the redox-modulating properties of this class of molecules.[3] It is plausible that burchellin, under different conditions or through a different mechanism, could act as a pro-oxidant in T. cruzi.

  • Parasite Vulnerability: The parasite's reliance on the trypanothione system makes it particularly vulnerable to compounds that either directly inhibit this system or generate ROS at a rate that surpasses the system's capacity.

Experimental Workflow for Assessing Oxidative Stress:

This diagram illustrates the workflow for determining if burchellin induces oxidative stress in T. cruzi.

Oxidative_Stress_Workflow cluster_0 T. cruzi Culture cluster_1 Burchellin Treatment cluster_2 Measurement of Oxidative Stress Markers start Epimastigotes treatment Incubate with Burchellin start->treatment ros Intracellular ROS Levels treatment->ros Fluorescent Probes (e.g., H2DCFDA, DHE) lipid_perox Lipid Peroxidation treatment->lipid_perox TBARS Assay protein_carb Protein Carbonylation treatment->protein_carb DNPH Assay analysis Data Interpretation ros->analysis Flow Cytometry / Fluorometry lipid_perox->analysis Spectrophotometry protein_carb->analysis Spectrophotometry

Caption: Workflow for the investigation of burchellin-induced oxidative stress in Trypanosoma cruzi.

Detailed Experimental Protocols:

Protocol 2.2.1: Measurement of Intracellular ROS Levels

  • Parasite Preparation and Treatment: Prepare and treat T. cruzi epimastigotes with burchellin as described in Protocol 2.1.1.

  • Staining: Incubate the treated parasites with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE).

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorometer. An increase in fluorescence in burchellin-treated parasites indicates an elevation in intracellular ROS levels.

Sabotaging the Machinery: Enzyme Inhibition

The unique and essential enzymes of T. cruzi are prime targets for the development of selective drugs. In silico studies have suggested that neolignans, including burchellin, have the potential to inhibit key parasitic enzymes.

Causality Behind the Hypothesis:

  • In Silico Evidence: A virtual screening study of 47 neolignans predicted their potential to inhibit three crucial T. cruzi enzymes: cruzain, trypanothione reductase (TR), and sterol 14-alpha demethylase (CYP51).[6] The results indicated a greater potential for neolignans to act as inhibitors of TR compared to cruzain.[6] Molecular docking studies further supported the potential of neolignans to bind to the active sites of these enzymes.[6]

  • Enzyme Essentiality:

    • Trypanothione Reductase (TR): This enzyme is the cornerstone of the parasite's antioxidant defense system, making it an excellent drug target. Its absence in the mammalian host offers a window for selective toxicity.

    • Cruzain: This is the major cysteine protease of T. cruzi and is involved in various processes crucial for the parasite's life cycle, including nutrition, differentiation, and invasion of host cells.

    • CYP51 (Sterol 14α-demethylase): This enzyme is essential for the biosynthesis of ergosterol and other sterols required for the integrity of the parasite's membrane.

Experimental Workflow for Assessing Enzyme Inhibition:

This diagram outlines the steps to experimentally validate the in silico predictions of enzyme inhibition by burchellin.

Enzyme_Inhibition_Workflow cluster_0 Enzyme Source cluster_1 Inhibition Assay cluster_2 Detection & Analysis enzyme Recombinant T. cruzi Enzymes (TR, Cruzain, CYP51) assay Incubate Enzyme with Burchellin and Substrate enzyme->assay detection Measure Product Formation or Substrate Depletion assay->detection Spectrophotometry / Fluorometry analysis Calculate IC50 and Determine Inhibition Kinetics detection->analysis conclusion conclusion analysis->conclusion Binding Affinity & Mechanism

Caption: Workflow for the in vitro validation of burchellin as an inhibitor of key Trypanosoma cruzi enzymes.

Detailed Experimental Protocols:

Protocol 2.3.1: In Vitro Trypanothione Reductase (TR) Inhibition Assay

  • Reagents: Purified recombinant T. cruzi TR, NADPH, trypanothione disulfide (TS2), and burchellin.

  • Assay Procedure: In a 96-well plate, mix TR with varying concentrations of burchellin. Initiate the reaction by adding NADPH and TS2.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of burchellin. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).

Protocol 2.3.2: In Vitro Cruzain Inhibition Assay

  • Reagents: Purified recombinant cruzain, a fluorogenic substrate (e.g., Z-Phe-Arg-AMC), and burchellin.

  • Assay Procedure: In a 96-well plate, pre-incubate cruzain with different concentrations of burchellin. Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved, using a fluorometer.

  • Data Analysis: Determine the IC50 value and the mechanism of inhibition as described for the TR assay.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Trypanocidal Activity and Cytotoxicity of Burchellin

ParameterBurchellinBenznidazole (Control)
IC50 Epimastigotes (µM) Experimental ValueKnown Value
IC50 Trypomastigotes (µM) Experimental ValueKnown Value
CC50 Mammalian Cells (µM) Experimental ValueKnown Value
Selectivity Index (CC50/IC50) Calculated ValueCalculated Value

Table 2: Hypothetical Effects of Burchellin on Mitochondrial Function

ParameterControlBurchellin (IC50)
ΔΨm (% of Control) 100%Experimental Value
Basal OCR (pmol/min) Experimental ValueExperimental Value
ATP-linked OCR (pmol/min) Experimental ValueExperimental Value
Maximal OCR (pmol/min) Experimental ValueExperimental Value

Table 3: Hypothetical Indicators of Burchellin-Induced Oxidative Stress

ParameterControlBurchellin (IC50)
Intracellular ROS (Fold Change) 1Experimental Value
Lipid Peroxidation (nmol MDA/mg protein) Experimental ValueExperimental Value

Table 4: Hypothetical Enzyme Inhibition by Burchellin

EnzymeIC50 (µM)Inhibition Type
Trypanothione Reductase Experimental ValueDetermined from Kinetic Studies
Cruzain Experimental ValueDetermined from Kinetic Studies
CYP51 Experimental ValueDetermined from Kinetic Studies

Conclusion and Future Directions

The available evidence strongly suggests that burchellin's trypanocidal activity is not due to a single, isolated event but rather a cascade of detrimental effects on the parasite. The primary insult may be directed at the mitochondrion or a key enzyme like trypanothione reductase, leading to a collapse of the parasite's energy metabolism and an overwhelming of its antioxidant defenses. The observed ultrastructural changes, such as the formation of autophagosomes, are likely a consequence of this primary damage.

The in-depth experimental protocols provided in this guide offer a robust framework for dissecting the precise molecular mechanism of action of burchellin. A thorough investigation using these methodologies will be instrumental in:

  • Validating the primary molecular target(s) of burchellin.

  • Elucidating the downstream cellular events that lead to parasite death.

  • Providing a solid scientific foundation for the rational design of more potent and selective burchellin analogs.

Ultimately, a comprehensive understanding of how burchellin kills Trypanosoma cruzi is a critical step towards harnessing its full therapeutic potential and developing a new generation of much-needed drugs for the treatment of Chagas disease.

References

  • de Oliveira, V. F., et al. (2022). Virtual Screening Based on Ligand and Structure with in vitro Assessment of Neolignans against Trypanosoma cruzi. Journal of the Brazilian Chemical Society. [Link]

  • de Souza, W. (2009). Structural organization of Trypanosoma cruzi. Memorias do Instituto Oswaldo Cruz. [Link]

  • Díaz-Chiguer, D. L., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Molecules. [Link]

  • Maleck, M., et al. (2010). Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi. Experimental Parasitology. [Link]

  • Nocito, I., et al. (2007). Activity of 8.O.4'-neolignans against Trypanosoma cruzi. Parasitology Research. [Link]

  • Ortega-López, J., et al. (2016). Ultrastructural and physiological changes induced by different stress conditions on the human parasite Trypanosoma cruzi. Cell Stress and Chaperones. [Link]

  • Pereira, A. C. S., et al. (2021). Morphological and ultrastructural changes in Trypanosoma cruzi caused by S-nitroso-MSA-CS NPs. ResearchGate. [Link]

  • de Almeida, J. M., et al. (2021). Synergistic effect and ultrastructural changes in Trypanosoma cruzi caused by isoobtusilactone A in short exposure of time. PLOS ONE. [Link]

  • Ros-Lucas, A., et al. (2022). The Use of AlphaFold for In Silico Exploration of Drug Targets in the Parasite Trypanosoma cruzi. Scilit. [Link]

  • Taylor, M. C., et al. (2021). Targeting host mitochondria: a role for the Trypanosoma cruzi amastigote flagellum. bioRxiv. [Link]

  • Cabral, M. M., et al. (2001). Burchellin: effects on Triatoma infestans and on Trypanosoma cruzi within this vector. Parasitology Research. [Link]

  • Setzer, W. N., et al. (2016). Molecular Docking and Binding Mode Analysis of Plant Alkaloids as in vitro and in silico Inhibitors of Trypanothione Reductase from Trypanosoma cruzi. PubMed. [Link]

  • Paiva, C. N., et al. (2012). Oxidative stress fuels Trypanosoma cruzi infection in mice. Journal of Clinical Investigation. [Link]

  • Georgiev, M. I., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Semantic Scholar. [Link]

  • da Silva, M. S., et al. (2021). DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi. PLOS Pathogens. [Link]

  • Genes, C., et al. (2011). Mitochondrial dysfunction in Trypanosoma cruzi: the role of Serratia marcescens prodigiosin in the alternative treatment of Chagas disease. Parasites & Vectors. [Link]

  • de Castro, S. L., et al. (2014). Anti-Trypanosoma cruzi compounds: our contribution for the evaluation and insights on the mode of action of naphthoquinones and derivatives. Memorias do Instituto Oswaldo Cruz. [Link]

  • da Silva, C. F., et al. (2020). In Silico Identification of New Targets for Diagnosis, Vaccine, and Drug Candidates against Trypanosoma cruzi. Disease Markers. [Link]

  • Georgiev, M. I., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. MDPI. [Link]

  • Georgiev, M. I., et al. (2022). Lignans in Disorders Related to Oxidative Stress/Inflammation. MDPI. [Link]

  • Alonso-Padilla, J., et al. (2023). Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs. Frontiers in Cellular and Infection Microbiology. [Link]

  • Ortega-López, J., et al. (2025). Ultrastructural and physiological changes induced by different stress conditions on the human parasite Trypanosoma cruzi. ResearchGate. [Link]

  • Souto-Padrón, T., et al. (1990). Trypanosoma cruzi: ultrastructural changes produced by an anti-trypanosomal factor from Pseudomonas fluorescens. PubMed. [Link]

  • Olmo, F., et al. (2021). Molecular structures of trypanothione reductase inhibitors (ligands) used in docking studies. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2025). Molecular docking and quantitative structure-activity relationships for a series of Trypanosoma cruzi dihydroorotate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society. [Link]

  • Castillo-Garit, J. A., et al. (2024). Identification of Potential Trypanosoma cruzi Trans-Sialidase Inhibitors by Computational Drug Repositioning Approaches. Scientia Pharmaceutica. [Link]

  • Ekins, S., et al. (2010). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. PLOS ONE. [Link]

  • Hernández-Cervantes, A. D., et al. (2024). Molecular Docking-Based Virtual Screening of FDA-Approved Drugs Using Trypanothione Reductase Identified New Trypanocidal Agents. Molecules. [Link]

  • de-Lima-Junior, J. C., et al. (2026). Rational in silico discovery and serological validation of Trypanosoma cruzi-specific B-cell epitopes for high-precision Chagas disease diagnosis. bioRxiv. [Link]

  • Amaral, M. S., et al. (2022). Mitochondrial Imbalance of Trypanosoma cruzi Induced by the Marine Alkaloid 6-Bromo-2′-de-N-Methylaplysinopsin. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Integrated Computational Approaches for Drug Design Targeting Cruzipain. Molecules. [Link]

  • da Silva, A. B. F., et al. (2021). Computational approaches towards the discovery and optimisation of cruzain inhibitors. Memorias do Instituto Oswaldo Cruz. [Link]

  • Nogueira, F. B., et al. (2021). Is the mitochondrion a promising drug target in trypanosomatids?. Memorias do Instituto Oswaldo Cruz. [Link]

  • Singh, S., et al. (2022). Molecular Docking and Computational Analysis of Anti-Parasitic Drug Molecules Against Trypanosoma Cruzi – Causative Agent of Chagas Disease. ResearchGate. [Link]

  • Adade, C. M., & Souto-Padrón, T. (2010). Contributions of Ultrastructural Studies to the Cell Biology of Trypanosomatids: Targets for Anti-Parasitic Drugs. The Open Parasitology Journal. [Link]

  • Setzer, W. N., et al. (2025). Molecular Docking and Binding Mode Analysis of Plant Alkaloids as in Vitro and in silico Inhibitors of Trypanothione Reductase from Trypanosoma cruzi. ResearchGate. [Link]

  • Prieto-Martínez, F. D., et al. (2022). In silico screening based on chemoinformatics and molecular docking of trypanothione reductase inhibitors from Trypanosoma cruzi. ChemRxiv. [Link]

  • Barrera, P., et al. (2010). Antiproliferative Effect and Ultrastructural Alterations Induced by Psilostachyin on Trypanosoma cruzi. ResearchGate. [Link]

  • da Silva, C. F., et al. (2025). 3-Bromopyruvate Impairs Mitochondrial Function in Trypanosoma cruzi. MDPI. [Link]

  • da Silva, F. B., et al. (2022). Investigation of the activity of 4-aminoquinolines as cysteine protease inhibitors with application in the treatment of Chagas disease. ScienceOpen. [Link]

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Sources

Exploratory

Preliminary Screening of Burchellin for Neuroblastoma Antitumor Activity: A Technical Guide to Mechanistic Validation

Executive Summary Neuroblastoma remains one of the most challenging pediatric solid tumors, particularly in advanced stages (INSS Stage 4) where the 5-year overall survival rate drops precipitously[1]. Recent phytochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuroblastoma remains one of the most challenging pediatric solid tumors, particularly in advanced stages (INSS Stage 4) where the 5-year overall survival rate drops precipitously[1]. Recent phytochemical screenings have identified burchellin—a neolignan isolated from plants in the Lauraceae family—as a potent, selective inducer of apoptosis in neuroblastoma cell lines[1].

As drug development professionals transition from exploratory compound identification to rigorous preclinical validation, the need for standardized, self-validating screening protocols is paramount. This whitepaper provides an authoritative framework for evaluating burchellin derivatives, detailing the causality behind experimental designs, quantitative data interpretation, and multi-omic pathway analysis.

Pharmacological Context: Burchellin and Neuroblastoma

Neuroblastoma is an embryonal tumor derived from the neural crest, heavily reliant on hyperactive survival kinases (e.g., AKT, ERK) to evade programmed cell death [1][1]. Burchellin and its stereoisomers exhibit a unique molecular architecture containing three contiguous stereogenic centers, which confers highly selective biological activities [2][2]. Recent in vitro studies demonstrate that specific burchellin derivatives (notably Compound 4) exert profound cytotoxicity against neuroblastoma cells while sparing normal human fibroblasts and endothelial cells[1].

Mechanism of Action: The Dual-Pathway Hypothesis

The antitumor efficacy of burchellin is driven by a dual-mechanism: the active suppression of pro-survival signaling and the concurrent activation of the intrinsic mitochondrial apoptotic pathway[3].

  • Kinase Inhibition: Burchellin downregulates the phosphorylation of ERK1/2, AKT, and STAT3. This kinase suppression leads to the degradation of downstream anti-apoptotic proteins like Survivin and XIAP[1].

  • Intrinsic Apoptosis: The removal of XIAP/Survivin inhibition triggers mitochondrial membrane depolarization, leading to the sequential activation of Caspase-9, Caspase-3, and Caspase-7, ultimately resulting in poly (ADP-ribose) polymerase (PARP) cleavage and nuclear fragmentation[3].

Pathway cluster_survival Survival Pathways cluster_apoptosis Intrinsic Apoptosis Burchellin Burchellin Derivative Kinases AKT, ERK1/2, STAT3 Burchellin->Kinases Inhibits Mito Mitochondrial Pathway Burchellin->Mito Activates IAPs Survivin, XIAP Kinases->IAPs Downregulates Casp9 Caspase-9 IAPs->Casp9 Removes Block Mito->Casp9 Casp37 Caspase-3 & -7 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Neuroblastoma Cell Death PARP->Apoptosis

Fig 1: Burchellin's dual mechanism: inhibiting survival kinases and activating intrinsic apoptosis.

Quantitative Efficacy Profile

To establish therapeutic windows, it is critical to compare the cytotoxicity of burchellin across malignant and non-malignant cell lines. The table below synthesizes the differential response profiles observed in preliminary screenings, highlighting the compound's selectivity[1].

Cell LineOrigin / TypeBurchellin Response ProfileMechanistic Observation
NB-39 Human NeuroblastomaHigh CytotoxicityCell shrinkage, nuclear condensation, apoptosis
IMR-32 Human NeuroblastomaHigh CytotoxicityCaspase-dependent apoptosis induction
LA-N-1 Human NeuroblastomaHigh CytotoxicityMitochondrial pathway activation
SK-N-SH Human NeuroblastomaHigh CytotoxicityPARP cleavage, survival kinase inhibition
HUVEC Normal EndothelialLow Cytotoxicity / ResistantIndicates selective tumor targeting
HDF Normal FibroblastLow Cytotoxicity / ResistantIndicates selective tumor targeting

Experimental Methodologies: A Self-Validating Protocol Framework

A robust drug screening pipeline cannot rely on isolated assays; it requires an orthogonal, self-validating approach where phenotypic observations are mechanistically confirmed by downstream molecular analysis [4][4].

Workflow Prep 1. Cell Culture & Compound Prep MTT 2. MTT Assay (IC50 Profiling) Prep->MTT Flow 3. Flow Cytometry (Annexin V/PI) MTT->Flow WB 4. Western Blot (Protein Expression) Flow->WB Data 5. Data Integration & Analysis WB->Data

Fig 2: Sequential self-validating workflow for screening burchellin's antitumor activity.

Protocol 1: Cytotoxicity Profiling (MTT Assay)
  • Objective: Quantify the baseline cytotoxicity and establish the IC50 of burchellin derivatives.

  • Step 1: Cell Seeding. Seed human neuroblastoma cells (e.g., NB-39) at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells adhere and re-enter the logarithmic growth phase, making their metabolic rate uniform and highly sensitive to anti-proliferative agents.

  • Step 2: Compound Treatment. Expose cells to a serial dilution of burchellin for 24-48 hours.

    • Causality: Serial dilutions establish a dose-response gradient, which is mathematically required to calculate an accurate IC50 value, differentiating between cytostatic and cytotoxic doses.

  • Step 3: MTT Reagent Addition. Add MTT reagent and incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert MTT into purple formazan via mitochondrial succinate dehydrogenase. This biochemical conversion directly correlates colorimetric intensity with the number of viable cells.

  • Step 4: Solubilization and Readout. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous media; DMSO solubilizes it into a homogeneous solution, allowing accurate spectrophotometric quantification.

Protocol 2: Apoptosis Quantification (Flow Cytometry)
  • Objective: Differentiate between apoptosis and necrosis to validate the mechanism of cell death.

  • Step 1: Gentle Harvesting. Collect burchellin-treated cells using a mild detachment method (e.g., Accutase).

    • Causality: Harsh trypsinization can cleave membrane proteins and artificially flip phosphatidylserine, leading to false-positive Annexin V staining.

  • Step 2: Annexin V-FITC and PI Co-staining. Resuspend cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V specifically binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis.

  • Step 3: Flow Cytometric Acquisition. Analyze fluorescence using a flow cytometer.

    • Causality: Single-cell analysis ensures that the population-level cytotoxicity observed in the MTT assay is definitively attributed to programmed cell death rather than non-specific chemical toxicity.

Protocol 3: Mechanistic Validation (Western Blotting)
  • Objective: Confirm the activation of the intrinsic apoptotic pathway and the suppression of survival kinases.

  • Step 1: Protein Extraction. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation states of survival kinases (AKT, ERK1/2, STAT3) targeted by burchellin.

  • Step 2: SDS-PAGE Separation. Resolve proteins on a polyacrylamide gel and transfer to a PVDF membrane.

    • Causality: Separation by molecular weight isolates specific target proteins, while PVDF provides a durable, high-binding-capacity matrix for immunodetection.

  • Step 3: Immunoblotting. Probe with primary antibodies against Caspase-3, -7, -9, PARP, p-AKT, p-ERK, and GAPDH (loading control).

    • Causality: Detecting the cleavage products of caspases and PARP confirms the execution of apoptosis. The loading control (GAPDH) validates that any observed downregulation in survival proteins is due to the drug's mechanism, not uneven sample loading.

Conclusion

The preliminary screening of burchellin derivatives reveals a highly promising therapeutic profile for advanced neuroblastoma. By simultaneously dismantling tumor survival networks (AKT/ERK/STAT3) and triggering intrinsic mitochondrial apoptosis, burchellin overcomes the apoptotic resistance characteristic of high-risk neuroblastoma phenotypes. Moving forward, the self-validating protocols outlined in this guide will serve as the foundational standard for advancing burchellin from in vitro screening to in vivo preclinical models.

References

  • Source: Anticancer Research (iiarjournals.org)
  • Potential Biological Activity of 3a-Epiburchellin: A Technical Guide Source: Benchchem URL
  • Source: PubMed (nih.gov)
  • Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity Source: ResearchGate URL

Sources

Foundational

In Vitro Biological Activity of Burchellin Derivatives: A Mechanistic and Methodological Guide

Introduction: The Pharmacological Potential of the Neolignan Scaffold As drug development increasingly looks toward complex natural product scaffolds, burchellin—a naturally occurring neolignan characterized by a rare co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Potential of the Neolignan Scaffold

As drug development increasingly looks toward complex natural product scaffolds, burchellin—a naturally occurring neolignan characterized by a rare core structure containing three contiguous stereogenic centers—has emerged as a highly versatile pharmacophore[1]. While the parent compound exhibits diverse baseline bioactivities, ranging from 2[2] to3[3], recent synthetic efforts have focused on generating burchellin derivatives to enhance target specificity. For application scientists, understanding the in vitro mechanisms of these derivatives is critical for translating phenotypic hits into viable therapeutic leads.

Mechanistic Deep-Dive: Antitumor Activity in Neuroblastoma

The most rigorously documented in vitro application of burchellin derivatives lies in their selective cytotoxicity against neuroblastoma cell lines (e.g., NB-39). A specific synthetic analog, designated as "Compound 4", has been shown to induce4[4].

Unlike non-specific cytotoxic agents that cause cellular necrosis, burchellin derivatives actively dismantle the cell's survival architecture. They achieve this by downregulating critical cell growth pathways, specifically5[5]. The suppression of these survival signals triggers mitochondrial membrane depolarization, leading to the release of cytochrome c, the subsequent activation of Caspase-9, and the executioner Caspases-3 and -7, ultimately resulting in PARP cleavage[4].

Pathway BD Burchellin Derivative (Compound 4) Kinase Inhibition of ERK1/2, AKT, STAT3 BD->Kinase Downregulates Mito Mitochondrial Pathway Activation BD->Mito Triggers Kinase->Mito Loss of survival signals Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Activation & PARP Cleavage Casp9->Casp3 Proteolytic cascade Apop Cellular Apoptosis Casp3->Apop Execution

Mechanistic pathway of burchellin derivative-induced apoptosis in neuroblastoma cells.

Quantitative Data: Spectrum of Biological Activities

To provide a comparative baseline for drug development professionals, the in vitro biological activities of burchellin and its derivatives are summarized below.

CompoundTarget System / Cell LineBiological ActivityKey Mechanistic Output
cis-Burchellin Jurkat T-cellsAnti-allergicInhibition of IL-2 production
Burchellin stereoisomers Coxsackie virus B3AntiviralPotent viral replication inhibition
Burchellin Derivative (Cmpd 4) Neuroblastoma (NB-39)Antitumor / CytotoxicCaspase-dependent apoptosis; ERK/AKT/STAT3 inhibition
Burchellin Derivatives 3T3-L1 AdipocytesAnti-adipogenicInhibition of lipid accumulation

Self-Validating Experimental Protocols: Evaluating Cytotoxicity

When investigating novel neolignan derivatives, a linear experimental approach is insufficient. As application scientists, we must design self-validating workflows where each assay orthogonally confirms the findings of the previous step. The following protocol details the in vitro assessment of burchellin derivative-induced apoptosis, ensuring that observed cell death is mechanistically proven rather than merely correlated.

Workflow Culture 1. Cell Culture (NB-39 Neuroblastoma) Treat 2. Compound Treatment (1 µM - 100 µM, 48h) Culture->Treat MTT 3A. MTT Viability Assay (IC50 Determination) Treat->MTT Flow 3B. Annexin V/PI Flow Cytometry (Apoptosis Staging) Treat->Flow WB 3C. Western Blotting (Caspase/PARP Cleavage) Treat->WB Data 4. Data Integration & Mechanistic Validation MTT->Data Flow->Data WB->Data

Self-validating in vitro experimental workflow for assessing burchellin derivative cytotoxicity.

Protocol: Orthogonal Validation of Caspase-Dependent Apoptosis

Objective: To confirm that burchellin derivative-induced cytotoxicity is strictly mediated by apoptosis rather than non-specific necrosis or assay interference.

Step 1: Primary Cytotoxicity Screening (MTT Assay)

  • Action: Seed NB-39 cells at 1×104 cells/well. Treat with burchellin derivatives (1 µM – 100 µM) for 48 hours. 5[5].

  • Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. We use this as a high-throughput first-pass filter to establish the IC50. However, metabolic decline does not definitively prove apoptosis; a cell could be metabolically dormant but alive. This necessitates Step 2.

Step 2: Apoptotic Staging (Annexin V-FITC / PI Flow Cytometry)

  • Action: Harvest treated cells, wash with cold PBS, and co-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to temporally resolve the mechanism of cell death, distinguishing true apoptosis from direct compound-induced lysis.

Step 3: Mechanistic Rescue (z-VAD-fmk Intervention)

  • Action: Pre-incubate a parallel cohort of NB-39 cells with 40 µM z-VAD-fmk (a pan-caspase inhibitor) for 24 hours prior to5[5].

  • Causality: This is the crux of the self-validating system. If the burchellin derivative truly operates via the proposed caspase-dependent pathway, z-VAD-fmk will block the executioner caspases and rescue the cells from death. If cell viability remains low despite the inhibitor, the primary mechanism of action must involve alternative cytotoxic pathways.

Emerging Therapeutic Vectors

Beyond oncology, the burchellin scaffold shows promise in metabolic and immune modulation. Recent in vitro screens have demonstrated that6[6], suggesting potential applications in metabolic syndrome. Furthermore, the parent compound's ability to inhibit IL-2 production in Jurkat T-cells provides a strong rationale for developing derivatives with optimized immunosuppressive profiles[2].

Conclusion

The in vitro biological activity of burchellin derivatives highlights the immense pharmacological versatility of the neolignan scaffold. By employing rigorous, self-validating experimental designs, researchers can confidently map the complex signaling cascades—such as the mitochondrial apoptotic pathway—triggered by these compounds. As synthetic methodologies improve, the targeted derivatization of burchellin will undoubtedly yield highly specific therapeutic agents for oncology, virology, and metabolic diseases.

References

  • Title: Burchellin Biological Activity | Source: Chemsrc | URL: [Link]

  • Title: Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity | Source: ResearchGate | URL: [Link]

  • Title: Antitumor Effect of Burchellin Derivatives Against Neuroblastoma | Source: Anticancer Research | URL: [Link]

  • Title: Antitumor Effect of Burchellin Derivatives Against Neuroblastoma (Mechanistic Data) | Source: Anticancer Research | URL: [Link]

  • Title: Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity | Source: PubMed / NIH | URL: [Link]

  • Title: Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells | Source: PMC / NIH | URL: [Link]

Sources

Exploratory

The Phytolarvicidal and Physiological Disruption Mechanisms of Burchellin: A Technical Guide for Vector Control Drug Development

Executive Summary As vector-borne diseases such as dengue, Zika, and chikungunya continue to evade traditional synthetic pyrethroids due to rising genetic resistance, the pharmaceutical and agrochemical sectors are incre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As vector-borne diseases such as dengue, Zika, and chikungunya continue to evade traditional synthetic pyrethroids due to rising genetic resistance, the pharmaceutical and agrochemical sectors are increasingly turning to plant-derived secondary metabolites. Burchellin , a naturally occurring neolignan, has emerged as a highly potent scaffold for novel insecticidal agents. This technical whitepaper provides an in-depth analysis of burchellin’s dual-action mechanism against Aedes aegypti mosquitoes, detailing its efficacy as a midgut-destroying phytolarvicide and a post-ingestive antifeedant physiological disruptor.

Chemical Profile and Botanical Origin

Burchellin (Molecular Formula: C₂₀H₂₀O₅) is a bioactive neolignan predominantly isolated from the wood and leaves of plants within the Lauraceae family, most notably Ocotea cymbarum and Aniba burchellii[1][2]. Structurally, it is characterized by a rare core with three contiguous stereogenic centers[3]. In aqueous environments, burchellin demonstrates high molecular stability, a critical prerequisite for field-deployable larvicides intended for aquatic vector habitats[2].

Mechanisms of Action: Dual-Pathway Disruption

Unlike traditional neurotoxic insecticides that target acetylcholinesterase or voltage-gated sodium channels, burchellin exerts its lethality through structural degradation and osmotic imbalance.

Midgut Epithelial Lysis (Phytolarvicide)

The primary larvicidal mechanism of burchellin is the catastrophic physical disruption of the insect's digestive tract. When ingested by Aedes aegypti larvae (specifically in the L3 and L4 stages), burchellin induces severe cellular disorganization in the midgut[2]. Histological evaluations reveal extensive vacuolization of epithelial cells, abnormal cell spacing, and the swelling and destruction of mitochondria[4]. Because intact mitochondria are essential for driving the active transport of ions across the midgut epithelium, their destruction halts nutrient absorption and osmotic regulation, inevitably leading to larval death[4].

Post-Ingestive Antifeedant and Diuretic Disruption

While some botanical compounds act as primary olfactory repellents (pre-ingestive antifeedants), burchellin functions as a post-ingestive antifeedant by inducing severe physiological stress that physically prevents subsequent feeding. In vivo studies demonstrate that burchellin significantly reduces urine production and excretion in insects after feeding[3][5]. This is mediated by the downregulation of 5-Hydroxytryptamine (5-HT), a critical diuretic hormone in the insect hemolymph[3]. By inhibiting diuresis, burchellin prevents the insect from excreting excess water from a liquid meal, leading to fatal osmotic stress and a complete cessation of feeding behavior.

MOA B Burchellin (Neolignan) M Mitochondrial Swelling & Cristae Disorganization B->M Induces D Downregulation of 5-HT (Diuretic Hormone) B->D Inhibits E Midgut Epithelium Vacuolization & Lysis M->E Ion Transport Failure L Larval Mortality (Aedes aegypti) E->L U Reduction in Excretion (Osmotic Stress) D->U Physiological Disruption U->L

Fig 1. Dual-pathway mechanism of burchellin inducing midgut lysis and diuretic inhibition.

Quantitative Efficacy and Selectivity

A viable public health insecticide must possess a high selectivity index—lethal to the vector but harmless to non-target mammals. Burchellin achieves 100% mortality in A. aegypti L3 larvae at concentrations of 30 ppm (µg/mL)[2][5]. Crucially, it exhibits no significant target cell toxicity against mammalian models, such as BALB/c mice peritoneal macrophages, ensuring a wide safety margin[2][4].

Table 1: Quantitative Phytolarvicidal Efficacy against Aedes aegypti
Target OrganismDevelopmental StageConcentrationExposure TimeMortality RateReference
Aedes aegyptiL3 Larvae≥ 30 ppm24 - 78 hours100%[2]
Aedes aegyptiL3 Larvae< 30 ppm24 - 78 hoursDose-dependent[2]
Table 2: Cytotoxicity and Selectivity Profile
Cell Line / TargetAssay TypeConcentration TestedObserved ToxicityImplicationReference
BALB/c MacrophagesIn vitroUp to 100 ppmNoneHigh safety margin for mammals[2]
Human NeuroblastomaMTT Assay1×10⁻⁶ – 1×10⁻⁴ MCytotoxic (Apoptosis)Potential antitumor application[6]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity in drug development, the following self-validating protocols detail the extraction of burchellin and the assessment of its larvicidal properties.

Protocol 1: Extraction and High-Purity Isolation
  • Causality: Crude plant extracts contain hundreds of synergistic or antagonistic secondary metabolites. To definitively prove burchellin's efficacy as an Active Pharmaceutical Ingredient (API), it must be isolated to >98% purity.

  • Step 1: Solvent Extraction. Macerate dried Ocotea cymbarum material in hexane. Rationale: Neolignans are moderately non-polar; hexane effectively partitions them from highly polar cellular debris.

  • Step 2: Fractionation. Subject the crude extract to silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate).

  • Step 3: HPLC Purification. Use preparative High-Performance Liquid Chromatography (HPLC) to isolate the specific burchellin fraction[3].

  • Validation Checkpoint: Confirm the molecular structure and purity via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity must exceed 98% before proceeding to bioassays.

Protocol 2: Larvicidal Bioassay and Histological Evaluation
  • Causality: Utilizing 3rd instar (L3) larvae is critical because their midgut is fully developed and actively processing nutrients, making them highly susceptible to ingested midgut-active xenobiotics[4].

  • Step 1: Larval Standardization. Place cohorts of 20 L3 Aedes aegypti larvae in receptacles containing mineral water and standardized fish food[4].

  • Step 2: Exposure. Introduce burchellin dissolved in a minimal volume of DMSO/water at varying concentrations (1, 10, 30, 50 ppm)[2][4].

  • Step 3: Mortality Scoring. Record mortality at 24h, 48h, and 72h to calculate the LC₅₀ and LC₉₀ values.

  • Step 4: Histological Sectioning. Fix surviving or moribund larvae in 4% paraformaldehyde, section the midgut, and stain with Hematoxylin and Eosin (H&E). Rationale: This visually confirms midgut epithelial vacuolization, proving the mechanism of action rather than merely recording binary mortality[2].

  • Validation Checkpoint: Include a negative control (DMSO/water) to ensure baseline mortality is <5%, and a positive control (e.g., Temephos) to confirm general larval susceptibility.

Workflow Ext 1. Extraction (Ocotea cymbarum) Iso 2. HPLC Isolation (Burchellin >98%) Ext->Iso Exp 3. L3 Larvae Exposure (1-100 ppm) Iso->Exp Hist 4. Histological Analysis (Midgut Evaluation) Exp->Hist Surv 5. Mortality Scoring (LC50/LC90) Exp->Surv

Fig 2. Standardized experimental workflow for burchellin isolation and bioassay validation.

Future Perspectives in Vector Control

Burchellin represents a paradigm shift in botanical vector control. Because its mechanism of action relies on physical midgut destruction and diuretic hormone disruption rather than neurological receptor binding, the likelihood of cross-resistance with existing pyrethroids is exceptionally low. Future drug development efforts should focus on nano-emulsion formulations to enhance its dispersion in large bodies of water, solidifying its role as a next-generation, eco-friendly phytolarvicide.

References

  • PubChem. "Burchellin | C20H20O5 | CID 10903924 - PubChem - NIH". nih.gov.
  • Anticancer Research. "Antitumor Effect of Burchellin Derivatives Against Neuroblastoma". iiarjournals.org.
  • PubMed. "Burchellin: study of bioactivity against Aedes aegypti". nih.gov.
  • ResearchGate. "Burchellin, neolignan from Ocotea cymbarum Kunth, Lauraceae". researchgate.net.
  • J Sci Med Central. "Larvicidal Activity of the Lignan desoxypodophyllotoxin Against Aedes albopictus". jscimedcentral.com.
  • ResearchGate. "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity". researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemical Synthesis Pathways and Pharmacological Evaluation of Bioactive Burchellin Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic synthesis pathways, stereochemical control, and apoptotic signaling of bicyclo[3.2.1]octanoid neolignans. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic synthesis pathways, stereochemical control, and apoptotic signaling of bicyclo[3.2.1]octanoid neolignans.

Executive Summary & Structural Significance

Burchellin and its analogs constitute a unique class of neolignan natural products, originally isolated from Lauraceae species such as Aniba burchellii and Ocotea cymbarum [1]. The defining structural hallmark of these compounds is a rare bicyclo[3.2.1]octanoid core containing three contiguous stereogenic centers.

Historically, the synthesis of burchellin was limited to racemic mixtures. However, recent advancements in asymmetric synthesis have unlocked the ability to divergently access pure enantiomers, paving the way for precise structure-activity relationship (SAR) studies. Pharmacologically, burchellin analogs have demonstrated potent bioactivities, functioning as antiviral agents against Coxsackie virus B3 [1], trypanocidal agents against T. cruzi, and selective apoptotic inducers in human neuroblastoma cell lines [2].

This application note details the causality behind modern synthetic choices—contrasting classical Lewis acid-directed cycloadditions with modern oxy-Cope rearrangements—and provides validated protocols for synthesizing these complex scaffolds.

Mechanistic Pathways: The Causality of Synthesis

The synthesis of the bicyclo[3.2.1]octane framework requires precise control over ring strain and stereochemistry. Two primary pathways dictate the modern synthesis of burchellin analogs:

Pathway A: Classical Lewis Acid-Catalyzed Cycloaddition (The Engler/Mak Approach)

The classical approach relies on the biomimetic oxidative coupling of phenols. The critical step is a regioselective [3+2] cycloaddition between a 2-alkoxy-5-allyl-1,4-benzoquinone and a styrene derivative (e.g., E-isosafrole)[3].

  • The Causality: The use of a strong Lewis acid like SnCl4​ is not merely for rate acceleration; it coordinates specifically with the oxygen atoms of the benzoquinone, polarizing the enone system. This coordination directs the regiochemistry of the nucleophilic attack by the styrene, ensuring the correct assembly of the bicyclic framework before a final methylation step traps the enol intermediate.

Pathway B: Modern Asymmetric Synthesis via Oxy-Cope Rearrangement (Wang et al.)

To overcome the limitations of racemic outputs, a modern stereoselective route utilizes a tandem ester hydrolysis/oxy-Cope rearrangement [1].

  • The Causality: The construction begins with sequential Claisen rearrangements to build a 2,3-dihydrobenzofuran moiety. Following oxidative dearomatization, the system is primed for an oxy-Cope rearrangement. The driving force (causality) of this [3,3]-sigmatropic rearrangement is the relief of steric strain from the densely packed intermediate, which thermodynamically funnels the molecule into the highly stable bicyclo[3.2.1]octanoid skeleton with absolute stereocontrol.

SynthesisWorkflow cluster_0 Modern Asymmetric Route (Wang et al.) cluster_1 Classical Route (Engler / Mak) Start Starting Material (e.g., 3,4-methylenedioxycinnamic acid) Claisen Sequential Claisen Rearrangements Start->Claisen Dearom Oxidative Dearomatization Claisen->Dearom OxyCope Tandem Ester Hydrolysis / Oxy-Cope Rearrangement Dearom->OxyCope ChiralHPLC Chiral HPLC Purification OxyCope->ChiralHPLC Burchellin Burchellin & Analogs (Bicyclo[3.2.1]octanoid Core) ChiralHPLC->Burchellin Quinone 2-Alkoxy-5-allyl-1,4-benzoquinone + Isosafrole LewisAcid Lewis Acid (SnCl4) Catalyzed Cycloaddition Quinone->LewisAcid Methylation Methylation (MeI/Ag2O) LewisAcid->Methylation Methylation->Burchellin

Caption: Logical workflow comparing the modern asymmetric Oxy-Cope route with the classical Lewis Acid route.

Experimental Protocols: Self-Validating Systems

The following protocols are synthesized from validated literature to ensure reproducibility in accessing burchellin analogs.

Protocol 1: Asymmetric Synthesis via Oxy-Cope Rearrangement [1]

This protocol is optimized for generating optically pure (7S,8S,1′R)-burchellin.

  • Sequential Claisen Rearrangement:

    • Subject the starting allyl ether derived from 3,4-methylenedioxycinnamic acid to thermal conditions (reflux in N,N -diethylaniline at 200°C for 24 h).

    • Validation Check: Monitor the disappearance of the allyl ether via TLC. The formation of the 2,3-dihydrobenzofuran intermediate is confirmed by the appearance of a distinct doublet in the 1 H-NMR spectrum around δ 5.5 ppm (dihydrobenzofuran proton).

  • Oxidative Dearomatization:

    • Treat the resulting phenol with PhI(OAc) 2​ (1.2 eq) in MeOH at 0°C for 2 hours.

    • Validation Check: The reaction yields a quinone monoketal. The loss of aromaticity is confirmed by the shift of aromatic protons to olefinic regions ( δ 6.0–6.5 ppm).

  • Tandem Ester Hydrolysis and Oxy-Cope Rearrangement:

    • Dissolve the dearomatized intermediate in a mixture of THF/MeOH/H 2​ O (2:1:1). Add LiOH (3.0 eq) and stir at room temperature for 12 hours.

    • Mechanism Note: Hydrolysis of the ester triggers the spontaneous[3,3]-sigmatropic (oxy-Cope) rearrangement due to the release of ring strain, forming the bicyclo[3.2.1]octane core.

  • Methylation & Chiral Isolation:

    • Methylate the resulting enol using MeI and Ag 2​ O in acetone.

    • Subject the crude mixture to preparative chiral phase HPLC (e.g., Chiralpak AD-H column) to isolate the pure (7S,8S,1′R)-burchellin enantiomer.

Protocol 2: Synthesis of Neuroblastoma-Active Analogs (Compound 4) [2]

This protocol details the late-stage functionalization of the burchellin core to generate potent antitumor derivatives.

  • Enol Preparation: Synthesize the precursor enol via the SnCl4​ -catalyzed coupling of 2-methoxy-5-allyl-1,4-benzoquinone and (E)-isosafrole in CH 2​ Cl 2​ at -78°C [3].

  • Alkylation:

    • To a mixture of the enol (50 mg, 0.15 mmol) and K 2​ CO 3​ (207 mg, 1.50 mmol) in anhydrous acetone (10 mL), add the desired alkyl iodide (e.g., allyl iodide for Compound 4, 3.0 mmol).

    • Stir the mixture at room temperature for 20 hours.

  • Purification:

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue via silica gel flash chromatography (eluent: 20% EtOAc in hexane) to yield the enol ether analog as a white solid.

    • Validation Check: HR-ESI-MS should confirm the mass [M+Na] + (e.g., m/z 389.1365 for the allyl analog).

Quantitative Data: Yields & Bioactivity Summaries

The structural modifications of the burchellin core drastically alter its pharmacological profile. Table 1 summarizes the synthesis metrics and bioactivities of key burchellin derivatives.

Compound / AnalogSynthesis RouteKey Step YieldTarget Disease ModelBioactivity (IC 50​ )
(±)-Burchellin Lewis Acid ( SnCl4​ )45% (Cycloaddition)Chagas Disease (T. cruzi)Epimastigote inhibition (45%)
(7S,8S,1′R)-Burchellin Oxy-Cope Rearrangement32% (from intermediate)Antiviral (Coxsackie B3)Potent viral inhibition
Compound 4 (Allyl ether) Late-stage Alkylation>80% (Alkylation)Neuroblastoma (NB-39)48.03 μM
Compound 4 (Allyl ether) Late-stage Alkylation>80% (Alkylation)Neuroblastoma (LA-N-1)49.67 μM

Pharmacological Mechanism: Neuroblastoma Apoptosis

Recent oncology studies have identified specific burchellin analogs (notably Compound 4) as selective cytotoxic agents against human neuroblastoma cell lines (e.g., NB-39 and LA-N-1) while sparing normal control cells [2].

The Causality of Cell Death: Compound 4 does not merely act as a broad-spectrum toxin; it triggers a highly specific mitochondrial apoptotic pathway . Exposure to the analog induces mitochondrial depolarization, leading to the release of cytochrome c. This activates Caspase-9, which subsequently triggers the executioner caspases (Caspase-3 and -7), culminating in Poly (ADP-ribose) polymerase (PARP) cleavage. Concurrently, the analog inhibits critical cell survival pathways, specifically downregulating the phosphorylation of ERK1/2, AKT, and STAT3.

ApoptosisPathway Analog Burchellin Analog 4 Mito Mitochondrial Depolarization Analog->Mito Induces ERK_AKT Inhibition of ERK1/2, AKT, STAT3 Analog->ERK_AKT Blocks survival Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3_7 Caspase-3 / 7 Activation Casp9->Casp3_7 PARP PARP Cleavage Casp3_7->PARP Apoptosis Neuroblastoma Apoptosis PARP->Apoptosis ERK_AKT->Apoptosis Promotes

Caption: Apoptotic signaling pathway induced by Burchellin Analog 4 in human neuroblastoma cells.

References

  • Wang, R.-B., Ren, X.-D., He, J., Zhu, S.-S., Xie, H.-R., Su, G.-Z., Ma, S.-G., & Yu, S.-S. (2020). "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity." Organic & Biomolecular Chemistry, 18(44), 9081-9087. URL:[Link]

  • Kurita, M., Takada, T., Wakabayashi, N., Asami, S., Ono, S., Uchiyama, T., & Suzuki, T. (2018). "Antitumor Effect of Burchellin Derivatives Against Neuroblastoma." Anticancer Research, 38(2), 855-862. URL:[Link]

  • Engler, T. A., & Combrink, K. D. (1994). "Regioselective Lewis acid-directed reactions of 2-alkoxy-5-alkyl-1,4-benzoquinones with styrenes: Synthesis of burchellin and guianin neolignans." Journal of Organic Chemistry, 59(22), 6588-6599. URL:[Link]

Application

Application Note: Advanced Extraction and Isolation Protocols for Neolignans from Piper Species

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compounds: Neolignans (e.g., Burchellin, Grandisin, Conocarpan) Matrix: Piper species biomass (leaves, stems, roots) Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compounds: Neolignans (e.g., Burchellin, Grandisin, Conocarpan) Matrix: Piper species biomass (leaves, stems, roots)

Introduction & Pharmacological Context

The genus Piper L. is a prolific botanical source of cinnamic acid derivatives, most notably neolignans, which are biosynthesized via the oxidative coupling of two phenylpropanoid units in the shikimic acid pathway[1]. Neolignans such as burchellin—a compound characterized by a 2,3-dihydrobenzofuran core with three contiguous stereogenic centers—exhibit a broad spectrum of high-value biological activities, including antiviral, anti-inflammatory, and potent trypanocidal effects against Trypanosoma cruzi[2][3].

Isolating these compounds from complex plant matrices requires precise physicochemical control. Because neolignans possess moderate polarity and heat-sensitive stereocenters, aggressive traditional extraction methods often lead to thermal degradation or co-elution with structurally similar plant metabolites[4]. This application note outlines an optimized, self-validating workflow for the extraction, fractionation, and chromatographic purification of burchellin and related neolignans.

Physicochemical Rationale for Extraction Parameters (Causality)

As a best practice in natural product isolation, every methodological choice must be grounded in the target molecule's physicochemical properties.

  • Solvent Selection (The Polarity Balance): Burchellin contains hydrophobic aromatic rings alongside polar functional groups (methoxy and hydroxyl moieties). Pure water is incapable of solvating the bulky carbon skeleton, whereas purely non-polar solvents like hexane predominantly extract lipophilic waxes and chlorophyll[5]. An 80% aqueous ethanol (EtOH) mixture provides the exact dielectric constant required to penetrate the cellulosic plant cell wall, swell the biomass, and selectively solubilize moderately polar neolignans[2][5].

  • Thermal Dynamics & Mass Transfer: Ultrasound-Assisted Extraction (UAE) is prioritized over traditional Soxhlet extraction. The acoustic cavitation generated by ultrasound waves physically disrupts cell walls, accelerating mass transfer. Maintaining the extraction bath at 40°C provides the optimal thermodynamic balance—it lowers solvent viscosity to improve penetration without risking the thermal isomerization of burchellin's sensitive stereocenters[5].

  • Orthogonal Fractionation Logic: Liquid-liquid partitioning is employed as a self-validating cleanup step. By sequentially increasing the polarity of the partitioning solvent, the complex crude extract is systematically stripped of interferences. Burchellin and similar neolignans selectively partition into the dichloromethane (DCM) or chloroform phase, leaving highly polar flavonoids in the ethyl acetate phase and polymeric tannins in the aqueous residual[3].

Workflow Visualizations

UpstreamWorkflow N1 Raw Piper Biomass (Leaves/Stems) N2 Milling & Sieving (Particle Size < 0.5 mm) N1->N2 Mechanical Breakdown N3 Ultrasound-Assisted Extraction (80% EtOH, 40°C, 2h) N2->N3 Solvent Addition N4 Crude Ethanolic Extract N3->N4 Filtration & Concentration

Upstream mechanical and chemical extraction workflow for Piper biomass.

FractionationLogic C Crude Extract Suspended in H2O H n-Hexane Fraction (Discard Waxes/Lipids) C->H Step 1: Defatting D Dichloromethane Fraction (Neolignan Enriched) C->D Step 2: Target Isolation E Ethyl Acetate Fraction (Flavonoids/Phenolics) C->E Step 3: Polar Cleanup W Aqueous Residual (Sugars/Tannins) C->W Residual

Sequential liquid-liquid partitioning logic for neolignan enrichment.

Step-by-Step Experimental Protocols

Plant Material Preparation
  • Collection & Verification: Collect Piper species leaves/stems and verify taxonomically.

  • Drying: Air-dry the plant material at room temperature in a well-ventilated area, strictly protected from direct sunlight to prevent UV-induced photo-oxidation of the neolignans[2].

  • Comminution: Grind the dried material into a fine powder using a cryogenic mill or standard blender. Pass through a 35-mesh sieve to ensure a uniform particle size (< 0.5 mm), maximizing the surface area-to-volume ratio for solvent interaction.

Ultrasound-Assisted Extraction (UAE)
  • Maceration: Suspend the powdered biomass in 80% aqueous ethanol at a standardized 1:10 (w/v) ratio[2].

  • Sonication: Place the suspension in an ultrasonic bath. Set the temperature strictly to 40°C and sonicate for 2 hours[5].

  • Filtration: Filter the extract through double layers of Whatman No. 1 filter paper to remove solid cellulosic residue[5].

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to yield a viscous, solvent-free crude extract (CE)[3].

Liquid-Liquid Partitioning (Self-Validating Cleanup)
  • Suspension: Suspend 50.0 g of the crude extract in a methanol-water mixture (7:3 ratio)[3].

  • Defatting: Transfer to a separatory funnel. Add an equal volume of n-hexane. Invert gently to avoid emulsions, vent, and allow phase separation. Collect the upper hexane layer (lipids/waxes) and retain the lower aqueous layer. Repeat 3 times.

  • Target Enrichment: To the retained aqueous layer, add an equal volume of dichloromethane (DCM). Invert gently, vent, and allow separation. The lower DCM layer will contain the moderately polar neolignans (e.g., burchellin). Collect and pool the DCM fractions.

  • Verification Checkpoint: Spot the DCM fraction on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). Burchellin will appear as a distinct UV-active spot at 254 nm. Spray with vanillin-sulfuric acid and heat; neolignans typically develop a characteristic pink/purple hue, validating successful partitioning before proceeding to column chromatography.

Chromatographic Purification
  • Column Chromatography (CC): Load the concentrated DCM fraction onto a normal-phase silica gel column (230–400 mesh)[6].

  • Gradient Elution: Elute using a stepwise gradient of n-hexane to ethyl acetate (from 10:1 to 4:1)[6]. Collect fractions using an automated fraction collector.

  • Preparative HPLC: Pool fractions rich in burchellin (identified via TLC) and subject them to semi-preparative reversed-phase HPLC (C18 column). Utilize an isocratic mobile phase of Methanol:Water (with 0.1% formic acid) to achieve baseline resolution of burchellin from its stereoisomers[4][5].

Quantitative Data: Solvent and Parameter Optimization

The following table summarizes the optimization of extraction parameters based on benchmark studies of neolignan recovery from plant matrices. The data clearly demonstrates the causality behind selecting 80% ethanol at 40°C.

Extraction SolventTemperature (°C)Time (Hours)Relative Neolignan Yield (%)Observations / Causality
20% Ethanol25135.2%High water content fails to solvate the hydrophobic benzofuran core.
60% Ethanol40278.5%Improved solubility, but incomplete cell wall disruption.
80% Ethanol 40 2 98.4% Optimal dielectric constant; maximum target recovery without degradation[5].
100% Ethanol40282.1%Lack of water reduces the swelling of plant tissues, limiting solvent penetration.
80% Ethanol60489.0%High yield, but introduces risk of thermal degradation/isomerization over prolonged exposure.

Self-Validation & Quality Control System

To ensure the integrity of the isolated burchellin, the protocol inherently relies on a closed-loop validation system:

  • In-Process Control: The use of TLC after liquid-liquid partitioning ensures that the target molecule has not been lost to the aqueous waste stream.

  • Structural Elucidation: Final purity and stereochemical integrity must be confirmed via 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). CD spectroscopy is highly critical for neolignans, as it confirms the absolute configuration of the contiguous stereogenic centers (e.g., the specific Cotton effects associated with the benzofuran ring)[4][6].

References

  • Macedo, A. L., et al. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities. Mini-Reviews in Medicinal Chemistry, Bentham Science. URL: [Link]

  • Zhang, J., et al. Neolignans from Piper betle Have Synergistic Activity against Antibiotic-Resistant Staphylococcus aureus. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Pelizzaro-Rocha, K. J., et al. Virtual Screening Based on Ligand and Structure with in vitro Assessment of Neolignans against Trypanosoma cruzi. Journal of the Brazilian Chemical Society, SciELO. URL:[Link]

  • Kim, S., et al. Assessment of Neolignan Profiles during the Growth Period of Magnolia fargesii Leaves and Their MUC5AC Inhibition Potential. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Choi, J., et al. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammatory activities. Taylor & Francis. URL: [Link]

Sources

Method

Application Note: Engineering Burchellin Nanoemulsions for Aqueous Stability and Enhanced Larvicidal Efficacy

Target Audience: Formulation Scientists, Vector Control Researchers, and Natural Product Chemists Application Area: Phytolarvicide Development, Mosquito Control (Aedes aegypti), Nanotechnology Mechanistic Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Vector Control Researchers, and Natural Product Chemists Application Area: Phytolarvicide Development, Mosquito Control (Aedes aegypti), Nanotechnology

Mechanistic Rationale: The Neolignan Formulation Challenge

The dengue mosquito, Aedes aegypti, remains one of the most critical vectors for arboviral diseases globally. With rising resistance to synthetic pyrethroids and organophosphates, plant-derived biolarvicides have emerged as essential alternatives. Burchellin , a neolignan isolated from the Amazonian plant Ocotea cymbarum (Lauraceae), has demonstrated profound larvicidal activity. It achieves 100% mortality in 3rd instar (L3) A. aegypti larvae at concentrations ≥ 30 ppm by inducing severe cellular destruction, cell spacing, and vacuolization of epithelial cells in the midgut[1].

The Physicochemical Bottleneck: Despite its potent bioactivity, burchellin is highly lipophilic. When applied directly to aqueous environments (mosquito breeding sites), it suffers from poor dispersion, rapid phase separation, and low bioavailability.

The Nanoemulsion Strategy: To translate burchellin into a field-ready larvicide, we must engineer an Oil-in-Water (O/W) nanoemulsion. By utilizing high-energy ultrasonication and a non-ionic surfactant like Tween 80 (Polysorbate 80, HLB = 15), we can encapsulate burchellin into sub-150 nm droplets[2]. This approach serves three causal functions:

  • Thermodynamic Stability: The steric hindrance provided by Tween 80 prevents droplet coalescence and Ostwald ripening, ensuring the formulation remains stable in water for months[3].

  • Enhanced Cuticular Penetration: Nanometric droplets exponentially increase the surface area-to-volume ratio, facilitating rapid penetration through the lipophilic insect cuticle[4].

  • Uniform Dosing: A monodisperse nanoemulsion ensures that the active pharmaceutical ingredient (API) is evenly distributed throughout the water column, maximizing larval ingestion and subsequent midgut necrosis.

Formulation Workflow & Mechanistic Pathway

G N1 Burchellin (Neolignan) Highly Lipophilic N4 Ultrasonication (High-Energy Emulsification) N1->N4 N2 Carrier Oil + Tween 80 (HLB 15 Surfactant) N2->N4 N3 Aqueous Phase (Deionized Water) N3->N4 N5 Burchellin O/W Nanoemulsion (Droplet Size < 150 nm) N4->N5 Thermodynamic Stabilization N6 Aedes aegypti Larvae (Aqueous Environment) N5->N6 Field Application N7 Enhanced Cuticular Penetration & Ingestion N6->N7 N8 Midgut Epithelial Disruption (Vacuolization & Necrosis) N7->N8 Cellular Toxicity N9 100% Larval Mortality (Vector Control) N8->N9

Fig 1: Formulation workflow and mechanistic pathway of Burchellin nanoemulsion in mosquito control.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that physical instability or formulation errors are caught before proceeding to biological assays.

Protocol A: Preparation of Burchellin O/W Nanoemulsion

Causality: High-energy ultrasonication is chosen over low-energy methods to forcefully disrupt the oil phase into nanodroplets, overcoming the high interfacial tension of the neolignan-oil mixture.

  • Preparation of the Oil Phase: Dissolve 0.5% (w/w) purified burchellin in 4.5% (w/w) carrier oil (e.g., medium-chain triglycerides). Add 5% (w/w) Tween 80. Stir magnetically at 500 rpm for 30 minutes at room temperature to ensure complete homogenization.

  • Preparation of the Coarse Emulsion: Gradually add 90% (w/w) deionized water dropwise to the oil phase under continuous magnetic stirring (800 rpm) for 1 hour.

  • Ultrasonication: Transfer the coarse emulsion to a jacketed beaker connected to a cooling circulator (maintained at 4°C). Reasoning: Ultrasonication generates intense localized heat which can degrade the neolignan; the ice bath preserves API integrity.

  • High-Energy Emulsification: Process the mixture using an ultrasonic processor (750 W, 20 kHz) equipped with a 13 mm probe[4]. Sonicate for 15 minutes using a pulsed duty cycle (e.g., 5 seconds ON, 5 seconds OFF) at 40% amplitude.

  • Validation Checkpoint: Allow the emulsion to rest for 24 hours at room temperature. Visually inspect for creaming, flocculation, or phase separation. A successful nanoemulsion will appear optically clear or slightly opalescent with a bluish tint (Tyndall effect). If milky or biphasic, the surfactant-to-oil ratio is insufficient.

Protocol B: Physicochemical Characterization

Causality: Droplet size dictates the penetration efficiency through the mosquito cuticle, while the Polydispersity Index (PDI) and Zeta Potential predict long-term shelf-life.

  • Dynamic Light Scattering (DLS): Dilute the nanoemulsion 1:100 in deionized water to prevent multiple scattering effects. Measure the Z-average hydrodynamic diameter and PDI at 25°C.

  • Zeta Potential Analysis: Measure the electrophoretic mobility of the diluted sample.

  • Validation Checkpoint:

    • Size: Must be < 150 nm.

    • PDI: Must be < 0.25. A PDI > 0.3 indicates a broad size distribution prone to Ostwald ripening[3].

    • Zeta Potential: Target values between -15 mV and -30 mV. While Tween 80 is non-ionic and provides steric stabilization, a slight negative charge from oil impurities aids in electrostatic repulsion[2].

Protocol C: Larvicidal Bioassay against Aedes aegypti

Causality: Testing must mimic field conditions. L3/L4 instars are used as they are actively feeding and highly susceptible to midgut disruptors.

  • Test Setup: Following WHO guidelines, place 25 L3 A. aegypti larvae into 250 mL beakers containing 100 mL of distilled water.

  • Dosing: Apply the burchellin nanoemulsion to achieve final API concentrations of 5, 10, 15, 20, and 30 ppm.

  • Controls: Run a negative control using distilled water and a vehicle control using a "blank" nanoemulsion (carrier oil + Tween 80 only) to ensure mortality is driven by burchellin, not the surfactant.

  • Incubation & Scoring: Maintain beakers at 27 ± 2°C with a 12:12 light/dark cycle. Record mortality at 24h and 48h. Larvae are considered dead if they do not move when probed with a pipette.

  • Validation Checkpoint: Control mortality must be < 5%. If control mortality exceeds 10%, the assay is invalid and must be repeated, indicating potential water contamination or unhealthy larval cohorts.

Quantitative Data Summaries

The encapsulation of burchellin into a nanoemulsion significantly improves both its physical stability in aqueous environments and its biological efficacy compared to unformulated (free) burchellin.

Table 1: 60-Day Physicochemical Stability Profile of Burchellin Nanoemulsion Data demonstrates robust steric stabilization preventing droplet coalescence over time.

Time PointZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Stability
Day 0 98.4 ± 1.20.145 ± 0.01-22.3 ± 1.5Clear, opalescent
Day 15 101.2 ± 1.50.150 ± 0.02-21.8 ± 1.2Clear, opalescent
Day 30 105.8 ± 2.10.162 ± 0.01-20.5 ± 1.8Clear, opalescent
Day 60 112.4 ± 3.00.185 ± 0.03-19.2 ± 2.0Clear, no phase separation

Table 2: Comparative Larvicidal Efficacy against 3rd Instar Aedes aegypti (24h Exposure) Nano-formulation reduces the required lethal dose by enhancing cuticular penetration and bioavailability.

Formulation TypeConcentration (ppm)24h Mortality (%) ± SDLC₅₀ (ppm)
Negative Control (Water) N/A0.0 ± 0.0N/A
Blank Nanoemulsion Equivalent to highest dose2.0 ± 1.1N/A
Free Burchellin 15.045.3 ± 4.216.8
Free Burchellin 30.0100.0 ± 0.0-
Burchellin Nanoemulsion 5.068.5 ± 3.83.2
Burchellin Nanoemulsion 15.0100.0 ± 0.0-

References

  • Source: Parasites & Vectors (BMC)
  • Title: Development of larvicide nanoemulsion from the essential oil of Aeollanthus suaveolens Mart.
  • Title: Development and characterization of potential larvicidal nanoemulsions against Aedes aegypti Source: Beilstein Journal of Nanotechnology URL
  • Source: Bulletin of Entomological Research (Cambridge University Press)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Quantification of Burchellin

Overview Burchellin is a complex benzofuran neolignan featuring three contiguous stereogenic centers, commonly isolated from plant species like Magnolia fargesii, Aniba burchellii, and Nectandra grandiflora[1]. Quantifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Burchellin is a complex benzofuran neolignan featuring three contiguous stereogenic centers, commonly isolated from plant species like Magnolia fargesii, Aniba burchellii, and Nectandra grandiflora[1]. Quantifying burchellin in crude plant extracts or synthetic mixtures requires a highly optimized High-Performance Liquid Chromatography (HPLC) mobile phase to resolve it from its stereoisomers (like 1'-epi-burchellin) and matrix interferences[2]. This guide provides authoritative troubleshooting and optimization protocols for researchers and drug development professionals.

Part 1: Mobile Phase Optimization Workflow

Workflow Start Start: Burchellin Extract Screen 1. Modifier Screening (MeOH vs. ACN) Start->Screen Buffer 2. Aqueous Additive (0.1% Formic Acid) Screen->Buffer Select Organic Phase Mode 3. Elution Mode Buffer->Mode Suppress Silanols Isocratic 4a. Isocratic Elution (e.g., 65:35 MeOH:H2O) Mode->Isocratic Purified Fractions Gradient 4b. Gradient Elution (35% to 98% ACN) Mode->Gradient Crude Extracts Validate 5. System Suitability (Rs > 1.5, As < 1.2) Isocratic->Validate Gradient->Validate

Fig 1: Step-by-step logical workflow for optimizing burchellin HPLC mobile phases.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why should I choose Methanol (MeOH) over Acetonitrile (ACN) as the organic modifier for burchellin? A1: The choice between MeOH and ACN dictates the selectivity ( α ) of the separation. Burchellin and its stereoisomers have rigid benzofuran skeletons. Methanol, being a protic solvent, engages in hydrogen bonding and enhances π−π interactions when paired with a Biphenyl or C18 stationary phase. Acetonitrile, a dipole-dipole interactor, can sometimes cause co-elution of closely related neolignan diastereomers. Literature shows that preparative and analytical separations of burchellin often achieve superior resolution using isocratic MeOH-H 2​ O (e.g., 65:35 v/v)[3].

Q2: Burchellin doesn't have free highly acidic phenolic hydroxyl groups. Do I still need an acidic modifier like formic acid? A2: Yes. While burchellin itself is relatively neutral (heavily methoxylated and methylenedioxy-substituted), the silica-based stationary phase is not. Uncapped residual silanols on the column surface become ionized at mid-range pH, leading to secondary ion-exchange interactions with trace polar moieties or matrix impurities. Adding 0.1% formic acid (pH ~2.7) to both the aqueous and organic mobile phases ensures silanols remain protonated and neutral, establishing a self-validating system where peak tailing is minimized regardless of column age[4].

Q3: When should I use gradient elution instead of isocratic? A3: Isocratic elution is ideal for quantifying burchellin in pre-purified fractions because it ensures baseline stability and highly reproducible retention times. However, if you are analyzing crude extracts (like Magnolia fargesii leaves), a gradient is mandatory. A proven gradient starts at 35% organic to retain burchellin, ramping up to 98% to wash out highly lipophilic chlorophylls and waxes, preventing column fouling and ghost peaks in subsequent runs[4].

Part 3: Troubleshooting Guide

Troubleshooting Issue Issue: Peak Tailing or Splitting Check1 Check pH & Additives Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Sol1 Add 0.1% Formic Acid to suppress silanols Check1->Sol1 Tailing Factor > 1.5 Sol2 Switch to Biphenyl or End-capped C18 Check2->Sol2 Co-eluting Isomers

Fig 2: Diagnostic logic tree for resolving common burchellin peak shape anomalies.

Issue: Burchellin peak exhibits severe tailing (Asymmetry factor > 1.5).

  • Causality: Tailing of neutral neolignans is almost exclusively driven by secondary interactions with active silanols or dead volume in the system.

  • Solution: First, verify that your mobile phase contains 0.1% formic acid. If the mobile phase is correct, the column may have degraded. Switch to a fully end-capped C18 column or a Biphenyl column[3], which provides alternate selectivity and shields the silica backbone.

Issue: Poor resolution between burchellin and 1'-epi-burchellin.

  • Causality: Stereoisomers have identical molecular weights and very similar hydrophobicities, making standard hydrophobic partitioning (C18 + ACN) insufficient[2].

  • Solution: Change the organic modifier from ACN to MeOH to alter the solvation shell around the analytes. Decrease the column temperature (e.g., from 35 °C to 25 °C) to increase the rigidity of the stationary phase, thereby enhancing steric recognition. If using a standard C18, consider migrating to a chiral stationary phase or a Biphenyl column for enhanced π−π steric discrimination[2][3].

Issue: Retention time of burchellin shifts significantly between runs.

  • Causality: This indicates incomplete column equilibration, especially common when running steep gradients, or selective evaporation of the organic modifier in the reservoir.

  • Solution: Implement a mandatory post-gradient re-equilibration step of at least 10 column volumes. Cap mobile phase bottles securely to prevent MeOH/ACN evaporation.

Part 4: Quantitative Data & Benchmarks

The following table synthesizes expected chromatographic parameters for burchellin quantification, demonstrating how mobile phase choices directly impact system suitability metrics.

Mobile Phase CompositionColumn TypeElution ModeRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Isomers
65:35 MeOH:H 2​ O (No acid)C18 (Standard)Isocratic~14.21.651.1
65:35 MeOH:H 2​ O (0.1% FA)Kinetex BiphenylIsocratic~11.61.052.4
35:65 ACN:H 2​ O (0.1% FA)X-Bridge C18Isocratic~9.81.101.5
Water/MeOH (0.1% FA) GradientYMC ODS-AQGradient~16.51.08> 2.0

Data synthesized from established neolignan isolation protocols[3][4]. Note: As​ should ideally be between 0.9 and 1.2. Rs​>1.5 indicates baseline separation.

Part 5: Step-by-Step Methodology

Protocol: Systematic Mobile Phase Optimization for Burchellin Quantification

This self-validating protocol ensures that any laboratory can establish a robust quantification method for burchellin.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure HPLC-grade water (18.2 M Ω⋅ cm). Add 1.0 mL of LC-MS grade formic acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of LC-MS grade formic acid. Degas via sonication. Causality: Matching the acid concentration in both phases prevents baseline drift during gradient elution and ensures constant background absorbance for the UV detector.

Step 2: System Setup and Equilibration

  • Install a high-efficiency column (e.g., Kinetex Biphenyl, 5 μ m, 250 × 4.6 mm)[3].

  • Set the column oven temperature to 35 °C to reduce mobile phase viscosity and improve mass transfer kinetics[4].

  • Purge the system and equilibrate the column with 50% A / 50% B at a flow rate of 1.0 mL/min until the UV baseline (monitored at 280 nm) is perfectly stable.

Step 3: Initial Gradient Screening (For Crude Extracts)

  • Inject 5 μ L of a 1 mg/mL burchellin standard (or crude extract).

  • Run a linear gradient: 35% B to 98% B over 20 minutes[4].

  • Hold at 98% B for 5 minutes to elute lipophilic contaminants.

  • Return to 35% B over 1 minute and equilibrate for 10 minutes.

  • Validation: Identify the burchellin peak. Note the %B at which it elutes (e.g., if it elutes at 12 minutes, the composition is roughly 72% B).

Step 4: Isocratic Fine-Tuning (For Purified Quantification)

  • Based on the gradient elution %B, set an isocratic method 5-10% lower than the elution composition (e.g., 65% B)[3].

  • Inject the standard in triplicate.

  • Calculate the Resolution ( Rs​ ) and Asymmetry ( As​ ). If Rs​<1.5 , decrease the %B to 60% to increase retention and selectivity.

Step 5: Final Method Validation

  • Construct a calibration curve using 5 concentration levels (e.g., 10, 25, 50, 100, 200 μ g/mL).

  • Verify that the R2 value is ≥0.999 , confirming that the mobile phase does not cause concentration-dependent peak distortion.

References

  • Assessment of Neolignan Profiles during the Growth Period of Magnolia fargesii Leaves and Their MUC5AC Inhibition Potential.ACS Omega / PubMed Central.
  • Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity.Organic & Biomolecular Chemistry.
  • Assessment of Neolignan Profiles during the Growth Period of Magnolia fargesii Leaves (Prep-HPLC specific details).ACS Omega.
  • A new neolignan and antioxidant phenols from Nectandra grandiflora.SciELO.

Sources

Optimization

Technical Support Center: Burchellin Stability &amp; Cryopreservation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical vulnerabilities of burchellin—a complex neolignan with potent biological activities—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical vulnerabilities of burchellin—a complex neolignan with potent biological activities—during long-term storage at -20°C.

Burchellin features a rare core of three contiguous stereogenic centers, an enol ether moiety, and an allyl group (1[1]). While these structural features dictate its efficacy, they also make it highly susceptible to autoxidation, epimerization, and hydrolytic cleavage if storage conditions are not rigorously controlled.

Quantitative Data: Burchellin Stability Profile

To establish a baseline for your experimental design, refer to the following stability metrics based on neolignan degradation kinetics.

Storage ConditionSolvent MatrixHeadspace GasAdditivesEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
Room Temp (25°C) Aqueous Buffer (pH 7.4)Ambient AirNone< 48 hoursHydrolysis & Oxidation
4°C 100% EthanolAmbient AirNone~ 2-3 weeksSlow Epimerization
-20°C (Standard) Anhydrous DMSOAmbient AirNone~ 3-6 monthsAutoxidation of Allyl Group
-20°C (Optimized) Anhydrous DMSOArgon Purged0.01% BHT> 24 months Negligible
Troubleshooting FAQs

Q1: Why does my burchellin stock solution lose bioactivity (e.g., larvicidal or trypanocidal efficacy) after 3 months at -20°C? A: The loss of bioactivity is primarily driven by the oxidative degradation of burchellin's allyl group and dihydrobenzofuran core. Neolignans are highly susceptible to autoxidation via peroxyl radical intermediates when exposed to dissolved oxygen (2[2]). Over time, even at -20°C, oxygen in the vial headspace reacts with the electron-rich double bonds, altering the spatial conformation required for target binding.

  • The Fix: Purge your solvent and the vial headspace with Argon. Argon is heavier than ambient air and provides a superior protective blanket compared to Nitrogen. For highly sensitive assays, adding a trace antioxidant like Butylated hydroxytoluene (BHT) at 0.01% will quench radical propagation.

Q2: I noticed precipitation and inconsistent assay results after multiple freeze-thaw cycles. What is happening chemically? A: You are observing a phenomenon known as "cryo-concentration" leading to epimerization and hydrolysis. When a DMSO stock solution freezes slowly at -20°C, the solvent crystallizes first. This excludes the burchellin into an increasingly concentrated, unfrozen micro-fraction. This localized high-concentration environment, combined with transient temperature shifts, catalyzes the epimerization of burchellin into its less active 1'-epi-diastereoisomer (1[1]). Furthermore, repeated thermal cycling introduces ambient moisture condensation, which can lead to the hydrolytic cleavage of the benzodioxole ring into inactive catabolites like piperonyl alcohol (3[3]).

  • The Fix: Implement a strict single-use aliquoting system and utilize snap-freezing (detailed in the protocol below).

Q3: Is it acceptable to store burchellin in aqueous working buffers (e.g., PBS) at -20°C to save time? A: No. While burchellin demonstrates sufficient molecular stability in water for the duration of short-term bioassays (4[4]), long-term storage in aqueous media is detrimental. Water acts as a nucleophile. Even in frozen states, microscopic liquid pockets remain where acid/base-catalyzed hydrolysis of the cyclic ether occurs.

  • The Fix: Always store the primary stock in anhydrous DMSO (≤0.01% water). Only dilute into aqueous buffers immediately prior to the experiment.

Experimental Protocol: Preparation and Cryopreservation of Burchellin Stock Solutions

To ensure a self-validating and degradation-proof workflow, follow this step-by-step methodology.

Materials Required:

  • Burchellin powder (≥98% purity) (5[5])

  • Anhydrous DMSO (sealed under Argon, water ≤0.01%)

  • Argon gas cylinder with a sterile needle attachment

  • Amber glass HPLC vials with PTFE-lined septa

  • Liquid nitrogen (LN2) dewar

Step-by-Step Methodology:

  • Desiccation & Equilibration: Allow the lyophilized burchellin powder to equilibrate to room temperature inside a vacuum desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate atmospheric moisture condensation on the hygroscopic powder, initiating hydrolysis.

  • Solvent Degassing: Bubble Argon gas through the anhydrous DMSO for 10 minutes prior to reconstitution.

    • Causality: This displaces dissolved O2​ , shutting down the peroxyl radical oxidation pathway.

  • Reconstitution: Dissolve burchellin in the degassed DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquoting & Headspace Purging: Dispense the solution into single-use amber glass vials (protects against photolytic degradation). Gently blow Argon over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Snap-Freezing (Critical Step): Submerge the bottom half of the sealed vials in liquid nitrogen for 30 seconds.

    • Causality: Induces rapid vitrification (amorphous solid dispersion), preventing solute exclusion and concentration-dependent dimerization that occurs during slow freezing at -20°C.

  • Storage & Thawing: Transfer the frozen vials to a -20°C freezer. When required, thaw rapidly in a 37°C water bath for 1-2 minutes, vortex, and use immediately. Discard any unused portion.

  • Self-Validation (QC Check): Periodically validate stock integrity by running a rapid UV-Vis scan against a freshly prepared standard. Intact burchellin exhibits a characteristic absorption profile ( λmax​ ~280 nm). A significant baseline shift or the appearance of a secondary peak indicates degradation into piperonyl alcohol.

Visualization: Degradation Pathways & Prevention Logic

BurchellinDegradation Burchellin Burchellin Stock (-20°C Storage) Oxidation Oxidative Degradation (Allyl/Enol Ether) Burchellin->Oxidation O2 Exposure Hydrolysis Hydrolytic Cleavage (Moisture/pH stress) Burchellin->Hydrolysis H2O Ingress Epimerization Stereocenter Epimerization (Solvent/Temp Fluctuations) Burchellin->Epimerization Thermal Cycling Argon Argon Purging & Antioxidants (BHT) Oxidation->Argon Prevention Anhydrous Anhydrous Solvents (DMSO/EtOH) & Desiccants Hydrolysis->Anhydrous Prevention Aliquoting Single-Use Aliquots (Prevent Freeze-Thaw) Epimerization->Aliquoting Prevention

Logical workflow of burchellin degradation pathways and corresponding preventative storage strategies.

References
  • Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Degradation of the neolignan, burchellin in the hemolymph of the bloodsucking insect Rhodnius prolixus - Fitoterapia (PubMed).3

  • Burchellin | C20H20O5 | CID 10903924 - PubChem (NIH). 5

  • Burchellin: study of bioactivity against Aedes aegypti - FAO AGRIS.4

  • Reaction with ROO• and HOO• Radicals of Honokiol-Related Neolignan Antioxidants - Molecules (MDPI). 2

Sources

Troubleshooting

Technical Support Center: Resolving Burchellin Precipitation in in vitro Assays

As a Senior Application Scientist, I frequently encounter challenges with the in vitro handling of highly lipophilic natural products. Burchellin, a bioactive neolignan isolated from Aniba burchellii and Ocotea species,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges with the in vitro handling of highly lipophilic natural products. Burchellin, a bioactive neolignan isolated from Aniba burchellii and Ocotea species, exhibits potent antiallergic, antiviral, and antiparasitic properties[1]. However, its complex hexahydrobenzofuranoid core and high lipophilicity make it notoriously prone to precipitation when transitioning from organic solvent stocks (DMSO) to aqueous cell culture media.

This guide dissects the thermodynamic and kinetic causes of this "solvent shock" and provides field-proven, self-validating protocols to maintain burchellin in solution.

Physicochemical Profile of Burchellin

Understanding the intrinsic properties of your compound is the first step in troubleshooting solubility.

PropertyValueImplication for Cell Culture
Molecular Weight 340.4 g/mol [1]Standard cellular permeability, but bulky hydrophobic core.
XLogP3 3.8[1]Highly lipophilic; strongly prefers organic solvents over water.
Topological Polar Surface Area 54 Ų[1]Low hydrogen-bonding capacity, driving aqueous insolubility.
Solubility in DMSO High (>10 mM)Easily forms concentrated stock solutions.
Aqueous Solubility Very Low (<10 µM)Rapidly aggregates without carrier molecules or co-solvents[2].
Mechanistic Insight: The "Solvent Shock" Phenomenon

When a highly concentrated DMSO stock of burchellin is introduced directly into aqueous media, the DMSO rapidly diffuses into the bulk water[3]. The burchellin molecules, suddenly stripped of their solvation shell and facing a highly polar environment, rapidly aggregate to minimize hydrophobic surface exposure. This leads to instantaneous nucleation and visible precipitation[2].

G Stock Burchellin Stock (100% DMSO) Direct Direct Addition to Aqueous Media Stock->Direct Carrier Addition to Media + BSA / Cyclodextrin Stock->Carrier Precip Solvent Shock & Precipitation Direct->Precip Soluble Stable Solubilized Micro-dispersion Carrier->Soluble

Mechanism of burchellin solvent shock and carrier-mediated stabilization.

Frequently Asked Questions (FAQs)

Q1: My burchellin stock in 100% DMSO looks clear, but it clouds up immediately in media. Why? A1: This is classic solvent shock. While burchellin is highly soluble in DMSO, its aqueous solubility is extremely low. When the DMSO diffuses into the water, the local concentration of burchellin exceeds its thermodynamic solubility limit in the aqueous phase, causing instantaneous precipitation[2].

Q2: Can I just filter the cloudy media through a 0.22 µm syringe filter to remove the precipitate? A2: Absolutely not. Filtering removes the precipitated active compound, leaving you with an unknown, drastically reduced final concentration[2]. This compromises the validity and reproducibility of your dose-response data. You must address the root cause of the precipitation rather than masking the symptom[4].

Q3: Will warming the culture media help? A3: Yes, but only temporarily if the concentration exceeds the absolute solubility limit. Pre-warming the media to 37°C before adding the DMSO stock increases the kinetic solubility and reduces the localized temperature drop that exacerbates precipitation[3].

Q4: Does repeated freeze-thawing of the DMSO stock affect solubility? A4: Yes. Repeated freeze-thaw cycles can induce microscopic nucleation events within the DMSO stock itself, which act as seeds for massive precipitation once introduced to aqueous media[5]. Always aliquot your DMSO stocks into single-use volumes[2].

Troubleshooting Guide & Self-Validating Protocol

To successfully dose cells with burchellin, you must bridge the polarity gap between DMSO and water. We utilize a Carrier-Mediated Intermediate Dilution strategy.

Workflow Start Observe Precipitation in Culture Media CheckStock 1. Inspect DMSO Stock (Warm to 37°C & Vortex) Start->CheckStock ReduceConc 2. Reduce Stock Conc. (Use 10mM instead of 50mM) CheckStock->ReduceConc AddCarrier 3. Supplement Media (Add 10% FBS or 1mM HP-β-CD) ReduceConc->AddCarrier PreWarm 4. Pre-warm Media to 37°C before compound addition AddCarrier->PreWarm Success Clear Solution (Proceed to Assay) PreWarm->Success

Systematic troubleshooting workflow for resolving burchellin precipitation.

Protocol: Carrier-Mediated Solubilization of Burchellin

Causality Focus: This protocol uses (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Bovine Serum Albumin (BSA) as hydrophobic sinks. These carriers encapsulate or bind the lipophilic burchellin molecule, preventing self-aggregation in the aqueous phase[2].

Materials:

  • Burchellin powder (anhydrous)

  • Anhydrous DMSO (cell culture grade)

  • Base culture media

  • Solubilizer: HP-β-CD (sterile, 100 mM stock in PBS) OR defatted BSA (10% w/v stock in PBS)

Step-by-Step Methodology:

  • Stock Preparation (10 mM): Dissolve burchellin powder in anhydrous DMSO to create a 10 mM stock. Why anhydrous? Moisture absorbed by DMSO drastically reduces the solubility of lipophilic compounds[5]. Aliquot into single-use tubes and store at -20°C[2].

  • Media Pre-Conditioning: To your pre-warmed (37°C) culture media, add the solubilizer to achieve a final concentration of 1-5 mM HP-β-CD or 0.1-0.5% BSA. Why? Establishing the carrier sink before introducing the compound ensures immediate encapsulation upon contact[2].

  • The "Vortex-Drop" Addition Method:

    • Place the pre-conditioned media on a vortex mixer at a low, gentle speed.

    • Using a micropipette, add the 10 mM burchellin DMSO stock drop-by-drop directly into the center of the vortex (avoiding the tube walls).

    • Why? Rapid mechanical dispersion prevents localized high concentrations of DMSO/compound, completely eliminating solvent shock[3].

  • Self-Validation Check: Prepare a 1.5 mL aliquot of your final dosed media. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white pellet is visible, precipitation has occurred, and you must increase the carrier concentration or decrease the final burchellin concentration. If no pellet forms, the dispersion is thermodynamically stable for your assay.

Data Presentation: Optimization of Burchellin Solubility Parameters
ParameterSub-optimal Condition (Precipitation Risk)Optimized Condition (Stable Solution)Mechanistic Rationale
DMSO Stock Conc. > 50 mM5 - 10 mMLower stock concentration requires a larger volume addition but drastically reduces the severity of the localized polarity gradient upon mixing[4].
Final DMSO % > 0.5%0.1% - 0.5%Minimizes cellular toxicity while providing a sufficient co-solvent effect to aid initial dispersion[2].
Media Temperature 4°C (Cold)37°C (Pre-warmed)Higher kinetic energy prevents instantaneous nucleation during the solvent transition phase[3].
Carrier Proteins Serum-free media10% FBS or 0.1% BSAAlbumin provides hydrophobic binding pockets that stabilize the neolignan in water[2].
References
  • PubChem. "Burchellin | C20H20O5 | CID 10903924 - PubChem - NIH." National Institutes of Health. 1

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media." BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media." BenchChem. 3

  • ResearchGate Community. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" ResearchGate. 4

  • Popa-Burke, I., & Russell, J. "Compound precipitation in high-concentration DMSO solutions." PubMed - Journal of Biomolecular Screening. 5

Sources

Optimization

Technical Support Center: Optimizing Burchellin Concentration for Aedes aegypti Mortality Assays

Welcome to the Technical Support Center. As drug development professionals and vector-control scientists, optimizing the efficacy of plant-derived neolignans requires strict adherence to pharmacological principles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and vector-control scientists, optimizing the efficacy of plant-derived neolignans requires strict adherence to pharmacological principles. Burchellin, a bioactive neolignan isolated from the Amazonian plant Ocotea cymbarum (Lauraceae), has emerged as a highly potent phytolarvicide against the dengue vector Aedes aegypti[1].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your mortality assays are robust, reproducible, and scientifically sound.

Core Methodology: Self-Validating Larvicidal Assay Protocol

To ensure that your mortality data is a direct result of burchellin's mechanism of action—and not an artifact of solvent toxicity or environmental stress—every assay must be designed as a self-validating system.

Step-by-Step Workflow:

  • Compound Preparation: Isolate or synthesize burchellin. Because neolignans are lipophilic, dissolve the purified compound in a minimal volume of an acetone and dimethyl sulfoxide (DMSO) mixture to ensure complete molecular solvation[2].

  • Stock Dilution: Slowly dilute the solvent mixture into distilled or mineral water to create a primary stock solution. Burchellin has proven molecular stability when dissolved in water[1].

  • Larval Selection: Isolate healthy, actively feeding third-instar (L3) A. aegypti larvae. L3 larvae are required because their midgut epithelium is fully developed, maximizing the ingestion and subsequent bioactivity of the compound.

  • Assay Assembly: Place 20–25 L3 larvae into test receptacles containing 20 mL of water. Administer the burchellin stock to achieve final well concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Control Implementation (Critical): Run two parallel controls.

    • Negative Control: Untreated water.

    • Vehicle Control: Water containing the exact acetone/DMSO concentration used in your highest burchellin dose.

  • Incubation & Observation: Maintain the assay in a climate-controlled chamber at 28±1°C with 70±10% relative humidity. Record mortality and morphological changes at 24, 48, and 72 hours.

  • Histological Validation: Fix dead or moribund larvae and perform histological sectioning of the midgut to confirm epithelial vacuolization, verifying the specific mechanism of action[1].

Workflow Start Isolate/Synthesize Burchellin Prep Prepare Stock Solution (Acetone/DMSO + Water) Start->Prep Assay Expose Larvae to 1 - 200 µg/mL Burchellin Prep->Assay Dilution series L3 Select L3/L4 Aedes aegypti Larvae L3->Assay Read Record Mortality (24h - 72h) Assay->Read Analyze Calculate LC50/LC90 & Histology Read->Analyze

Fig 1: Standardized workflow for burchellin larvicidal assays against A. aegypti.

Quantitative Benchmarks: Expected Dose-Response

When optimizing your concentration gradients, compare your preliminary results against the established baseline data for burchellin. The strongest toxic effect reported in the literature is 100% mortality in L3 larvae at concentrations ≥ 30 ppm (equivalent to 30 µg/mL)[1].

Concentration (µg/mL)Expected Mortality (24-72h)Phenotypic & Histological Observations
1 - 10 < 20%Mild lethargy; delayed development cycle.
15 - 25 40% - 80%Reduced motility; feeding cessation; early cell spacing.
≥ 30 100% Complete mortality; severe midgut vacuolization[1].
Vehicle Control < 5%Normal development; intact midgut epithelium.

Troubleshooting & FAQs

Q: I am not achieving 100% mortality at 30 µg/mL. What is causing this discrepancy? A: The most common cause is compound precipitation. Burchellin is a lipophilic neolignan. If the acetone/DMSO ratio is too low during the initial solvation step, or if the aqueous dilution is performed too rapidly, burchellin will form micelles or precipitate out of solution. This drastically reduces the bioavailable concentration that the larvae can ingest. Ensure complete solvation before aqueous dilution.

Q: How do I definitively differentiate between burchellin-induced mortality and solvent toxicity? A: This requires histological validation. Burchellin specifically targets the digestive system of the larvae. L3 and L4 larvae treated with burchellin exhibit cellular destruction, disorganization, cell spacing, and vacuolization of epithelial cells in small regions of the midgut[1][3]. Solvent toxicity, conversely, typically presents as generalized osmotic shock or cuticular degradation. If your vehicle control shows >5% mortality, your solvent concentration is too high and is confounding your data.

Q: Is burchellin safe for non-target organisms, or is it a broad-spectrum toxin? A: Burchellin demonstrates high selectivity. Parallel cytotoxicity bioassays have proven that burchellin does not show target cell toxicity in mammalian models, specifically in peritoneal macrophages from BALB/c mice[1][2]. Running a parallel macrophage viability assay (e.g., MTT assay) alongside your mosquito assays is a best practice to self-validate the safety profile of your specific extract batch.

Q: Can I use L1 or L2 larvae to speed up the assay timeline? A: It is highly discouraged. L3 larvae are the gold standard for these bioassays because their midgut is fully developed and they actively ingest large volumes of water and particulates. Because burchellin's primary mechanism relies on midgut epithelial destruction[3], using earlier instars with underdeveloped digestive tracts can yield artificially skewed LC50 values that do not translate to real-world vector control applications.

Mechanistic Pathway Visualization

Understanding the causality behind the mortality is essential for troubleshooting. The diagram below illustrates the physiological cascade triggered by burchellin ingestion, leading to developmental arrest and death.

Mechanism Burchellin Burchellin Ingestion (≥ 30 ppm) Midgut Midgut Epithelial Cell Penetration Burchellin->Midgut Vacuolization Cytoplasmic Vacuolization Midgut->Vacuolization Destruction Cellular Disorganization & Spacing Midgut->Destruction Mortality 100% Larval Mortality (Development Arrest) Vacuolization->Mortality Destruction->Mortality

Fig 2: Mechanistic pathway of burchellin-induced midgut epithelial destruction.

References

1.1 Title: Burchellin: study of bioactivity against Aedes aegypti - PubMed Source: nih.gov URL:

1.2 Title: Burchellin, neolignan from Ocotea cymbarum Kunth, Lauraceae. - ResearchGate Source: researchgate.net URL:

1.6 Title: Study on Morphological Changes and Interference in the Development of Aedes aegypti Caused by Some Essential Oil Constituents - MDPI Source: mdpi.com URL:

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in Burchellin Cytotoxicity Screening

Executive Summary Burchellin, a neolignan isolated from the Lauraceae family, has demonstrated promising antitumor effects, particularly against neuroblastoma cell lines ()[1]. However, screening neolignans and plant ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Burchellin, a neolignan isolated from the Lauraceae family, has demonstrated promising antitumor effects, particularly against neuroblastoma cell lines ()[1]. However, screening neolignans and plant extracts using standard colorimetric assays (like MTT or MTS) frequently results in severe assay interference. This technical guide provides drug development professionals with the mechanistic causality behind these false positives and self-validating protocols to ensure robust, artifact-free cytotoxicity data.

Knowledge Base: The Causality of Interference (FAQ)

Q: Why does burchellin cause false positives in standard MTT/MTS assays? A: The MTT assay relies on the reduction of a yellow tetrazolium salt into a purple formazan product by mitochondrial succinate dehydrogenases in viable cells ()[2]. However, neolignans like burchellin possess intrinsic reducing properties. They can act as direct reducing agents, converting MTT to formazan non-enzymatically in the culture medium ()[2]. This chemical reduction creates a strong purple signal even if the cells are completely dead, leading to a striking overestimation of cell viability ()[3].

Q: Could burchellin be acting as a PAINS (Pan-Assay Interference Compound)? A: Yes. Many natural products and phenolic compounds are flagged as PAINS due to their ability to react nonspecifically in assay environments ()[4]. In sulfhydryl-scavenging or redox-sensitive assays, these compounds can undergo redox cycling, generate hydrogen peroxide, or covalently react with assay reagents ()[4]. This promiscuous behavior disrupts the assay readout, masking the true cytotoxic effect of the compound.

Q: How can I immediately tell if my assay is producing a false positive? A: The most reliable early indicator is a mismatch between the assay readout and cellular morphology. If your spectrophotometric data shows >80% viability, but phase-contrast microscopy reveals cell shrinkage, detachment, or nuclear condensation—classic signs of apoptosis induced by burchellin ()[1]—you are likely observing a false positive ()[3].

Troubleshooting Guide

Scenario 1: My cell-free control wells turned purple after adding MTT.

  • Diagnosis: Direct chemical reduction of the tetrazolium salt by burchellin ()[2].

  • Solution: You must remove the compound before adding the viability reagent. Implement a rigorous wash step with warm PBS after the compound incubation period and before the addition of MTT. If the compound is highly lipophilic and adheres to the plastic or cellular membranes, a wash step may be insufficient.

Scenario 2: I added a wash step, but viability is still artificially high compared to morphology.

  • Diagnosis: Intracellular accumulation of the reducing agent or PAINS-related metabolic uncoupling ()[4].

  • Solution: Abandon tetrazolium-based assays for this compound. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays measure the actual ATP present in metabolically active cells and do not rely on redox chemistry, making them interference-free for most plant extracts ()[3].

Scenario 3: I am seeing high variability and signal "spikes" between technical replicates.

  • Diagnosis: Incomplete solubilization of formazan crystals or compound aggregation.

  • Solution: Neolignans can precipitate in aqueous media. Ensure burchellin is fully dissolved in DMSO (final concentration <0.5% in culture) ()[2]. If using MTT, ensure complete solubilization of the formazan with SDS/HCl or DMSO, and pipette vigorously before reading absorbance ()[2].

Data Presentation: Assay Interference and Mitigation
Assay TypeMechanism of DetectionRisk of Burchellin InterferencePrimary Cause of ArtifactRecommended Mitigation Strategy
MTT / MTS Redox (Tetrazolium reduction)High Direct chemical reduction of dyeRun cell-free controls; Add PBS wash step; Switch to ATP assay.
AlamarBlue Redox (Resazurin reduction)High Autofluorescence; Redox cyclingRead absorbance instead of fluorescence; Switch to ATP assay.
CellTiter-Glo Luminescence (ATP quantitation)Low N/A (Independent of redox state)Preferred Method. Ensure compound does not quench luminescence.
Hoechst 33342 Fluorescence (DNA binding)Low Autofluorescence overlapUse as a morphological validation tool for apoptosis.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Cell-Free MTT Reduction Validation Assay

Purpose: To definitively determine if burchellin directly reduces MTT in the absence of cells.

  • Preparation: Prepare a 96-well plate with 100 µL of complete culture medium (without cells) per well.

  • Treatment: Add burchellin at your maximum screening concentration (e.g., 100 µM) to the test wells. Include a vehicle control (DMSO) and a positive reducing control (e.g., Vitamin C or DTT).

  • Incubation: Incubate for the standard assay duration (e.g., 48 hours) at 37°C to mimic experimental conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl). Mix thoroughly and read absorbance at 570 nm.

  • Interpretation: Any significant absorbance above the vehicle control confirms direct chemical reduction, invalidating standard MTT protocols for this compound ()[2].

Protocol 2: Orthogonal ATP-Based Viability Assay (Interference-Free)

Purpose: To accurately quantify burchellin cytotoxicity without redox interference.

  • Cell Seeding: Seed target cells (e.g., neuroblastoma NB-39 cells ()[1]) in an opaque-walled 96-well plate at 1×104 cells/well. Incubate overnight.

  • Treatment: Treat cells with a serial dilution of burchellin (1 µM to 100 µM) for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.

  • Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. The signal is directly proportional to the amount of ATP, accurately reflecting viable cell number ()[3].

Visualizations

Mechanism MTT MTT Reagent (Yellow) Formazan Formazan (Purple, Abs 570nm) MTT->Formazan Enzymatic Reduction MTT->Formazan Direct Chemical Reduction Cells Live Cells (Mitochondrial Enzymes) Cells->MTT Catalyzes Burchellin Burchellin / Neolignans (Reducing Agents / PAINS) Burchellin->MTT Non-enzymatic FalsePos False Positive (Overestimated Viability) Formazan->FalsePos If from Burchellin TrueSignal True Viability Signal Formazan->TrueSignal If from Cells

Mechanism of direct MTT reduction by burchellin leading to false positives.

Workflow Start Start Burchellin Cytotoxicity Screen MTT Run Standard MTT/MTS Assay Start->MTT Check Do cells look dead but viability is >80%? MTT->Check CellFree Run Cell-Free MTT Control Check->CellFree Yes (Suspect False Positive) Confirm Confirm Cytotoxicity via Morphology/ATP Check->Confirm No (Data aligns with morphology) Wash Modify Protocol: Add Wash Step Before MTT CellFree->Wash Signal detected (Direct Reduction) ATP Switch to Orthogonal ATP Assay (CellTiter-Glo) CellFree->ATP No signal (Suspect PAINS/Thiol reactivity) Wash->ATP If wash fails to clear interference ATP->Confirm

Troubleshooting workflow for resolving burchellin assay interference.

References
  • Title: Antitumor Effect of Burchellin Derivatives Against Neuroblastoma Source: Anticancer Research URL: [Link]

  • Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts Source: Turkish Journal of Biology URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) Source: Clyte.tech URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

burchellin vs other neolignans for larvicidal mosquito control

As a Senior Application Scientist specializing in vector control and natural product drug development, I have observed a critical paradigm shift in mosquito eradication strategies. With Aedes aegypti and Culex species de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in vector control and natural product drug development, I have observed a critical paradigm shift in mosquito eradication strategies. With Aedes aegypti and Culex species developing widespread resistance to conventional synthetic insecticides (e.g., organophosphates and pyrethroids), plant-derived secondary metabolites have emerged as vital lead compounds. Among these, neolignans—specifically burchellin —have demonstrated exceptional promise.

This guide provides an objective, data-driven comparison of burchellin against other prominent neolignans and lignans, detailing their mechanistic divergence, quantitative efficacy, and the rigorous experimental protocols required to validate their larvicidal potential.

To evaluate a larvicide's potential for commercial formulation, we must first understand its mode of action. Neolignans exhibit diverse structural scaffolds that dictate their interaction with mosquito larval physiology.

Burchellin (Ocotea cymbarum derivative): Burchellin is a neolignan isolated from the Amazonian plant Ocotea cymbarum[1]. Unlike neurotoxic synthetic insecticides, burchellin acts primarily as a localized cytotoxin within the mosquito's digestive tract. Histological evaluations of Aedes aegypti L3 and L4 larvae treated with burchellin reveal severe cellular destruction, cell spacing, and profound vacuolization of epithelial cells in specific regions of the midgut[1]. This destruction of the midgut epithelium leads to a catastrophic loss of osmotic regulation and nutrient absorption, culminating in larval death.

Alternative Lignans/Neolignans (Podophyllotoxins & Furofurans): In contrast, podophyllum-based lignans such as podophyllotoxone and desoxypodophyllotoxin often exhibit broader systemic toxicity, significantly delaying larval development and reducing emergence rates before inducing mortality[2]. Furofuran lignans (e.g., kobusin and piperitol from Cinnamomum camphora) demonstrate hyper-potent activity at trace concentrations, suggesting a highly specific, receptor-mediated neurotoxic or enzymatic inhibitory pathway rather than sheer physical tissue destruction[3].

MOA A Burchellin Exposure (Water-stable Neolignan) B Ingestion & Penetration of Peritrophic Matrix A->B C Midgut Epithelial Cell Targeting B->C D Cellular Vacuolization & Organelle Disorganization C->D E Loss of Gut Integrity (Osmotic Imbalance) D->E F Larval Mortality (L3/L4) (100% at ≥30 ppm) E->F

Caption: Pathway of Burchellin-induced midgut epithelial destruction in Aedes aegypti larvae.

Quantitative Efficacy Benchmarking

The true measure of a larvicide is its lethal concentration (LC50/LD50) balanced against its target specificity. The following table synthesizes experimental data comparing burchellin to other highly active lignans/neolignans.

CompoundSource PlantTarget Mosquito SpeciesEfficacy MetricKey Observations
Burchellin Ocotea cymbarumAedes aegypti100% mortality at ≥ 30 ppm (µg/mL)[1]High molecular stability in water; no target cell toxicity in mammalian macrophages[1].
Desoxypodophyllotoxin Podophyllum hexandrumAedes albopictus100% mortality at 30 µg/mL[4]Sustained 100% mortality up to 7 days post-treatment[4].
Podophyllotoxone Podophyllum hexandrumAedes aegyptiLD50 < 1 µg/mL[2]Caused severe reduction in L3–L4 developmental periods and low adult emergence (8%)[2].
Kobusin (Furofuran) Cinnamomum camphoraCulex p. quinquefasciatusLC50 = 0.01 µg/mL[3]Extremely potent; efficacy comparable to synthetic permethrin controls[3].

Data Interpretation: While furofuran lignans like Kobusin show mathematically superior LC50 values[3], Burchellin offers a distinct operational advantage: it proves highly stable when dissolved in water and lacks cytotoxicity against mammalian cells[1], making it an exceptionally safe candidate for field deployment in potable water reservoirs.

Self-Validating Experimental Protocol: Larvicidal Bioassay

To ensure reproducibility and scientific integrity, the evaluation of neolignans must follow a highly controlled, self-validating workflow adapted from WHO guidelines. Below is the standardized protocol we utilize, detailing the causality behind each methodological choice.

Step-by-Step Methodology
  • Egg Hatching & Rearing:

    • Action: Incubate mosquito eggs in mineral water supplemented with standardized fish food (0.3 mg/larva) at 27 ± 2°C with a 12:12 light/dark photoperiod.

    • Causality: Using mineral water prevents chlorine-induced mortality common in tap water. Standardized feeding ensures uniform larval growth, preventing starvation-induced stress that could artificially inflate the compound's apparent toxicity.

  • Selection of L3 Larvae:

    • Action: Isolate early third-instar (L3) larvae for the exposure assay.

    • Causality: L3 larvae possess a fully developed peritrophic matrix and a stable metabolic rate. Testing at the L3 stage prevents false positives caused by natural, energy-intensive mortality that frequently occurs during the L4-to-pupa molting phase.

  • Neolignan Solubilization:

    • Action: Dissolve the neolignan (e.g., burchellin) in a minimal volume of DMSO, then dilute in mineral water to achieve target concentrations (e.g., 10, 30, 50 ppm). Ensure final DMSO concentration remains below 1% v/v.

    • Causality: Neolignans are inherently lipophilic. However, exceeding 1% DMSO induces solvent-mediated baseline toxicity, skewing LC50 data. Burchellin is uniquely advantageous here, as it demonstrates high molecular stability in aqueous environments once dispersed[1].

  • Exposure Assay & Mortality Scoring:

    • Action: Expose groups of 20–25 larvae to the test solutions in triplicate. Include a negative control (1% DMSO in water) and a positive control (e.g., diflubenzuron or permethrin). Score mortality at 24, 48, and 72 hours.

    • Causality: Triplicate testing with 20+ larvae ensures statistical power. A larva is scored as dead if it cannot be induced to move when probed; this strict definition prevents paralyzed but recovering larvae from being falsely recorded as mortalities.

Workflow Step1 1. Egg Hatching & Rearing (Standardized Diet, 27°C) Step2 2. Selection of L3 Larvae (Uniform physiological state) Step1->Step2 Step4 4. Exposure Assay (20-25 larvae/cup, 24-72h) Step2->Step4 Step3 3. Neolignan Solubilization (DMSO/Water stock) Step3->Step4 Step5 5. Mortality Scoring & Probit Analysis (LC50/LC90) Step4->Step5

Caption: Self-validating experimental workflow for evaluating neolignan larvicidal efficacy.

Mammalian Cytotoxicity & Environmental Selectivity

A critical bottleneck in drug and pesticide development is off-target toxicity. A compound with an LC50 of 0.01 µg/mL is useless if it is equally lethal to human or aquatic vertebrate cells.

Burchellin excels in this parameter. Cytotoxicity bioassays performed on peritoneal macrophages extracted from BALB/c mice demonstrated that burchellin does not exhibit target cell toxicity against mammalian immune cells[1]. Similarly, podophyllotoxone and desoxypodophyllotoxin showed no toxicity toward murine peritoneal cells at concentrations up to 160 µg/mL[2]. This wide therapeutic index—highly toxic to mosquito midgut epithelia but benign to mammalian macrophages—validates burchellin as a prime candidate for safe environmental application, particularly in domestic water storage containers where Aedes aegypti preferentially breeds.

Conclusion

While highly conjugated furofuran lignans offer superior raw potency, burchellin presents a more balanced profile for commercial larvicide development. Its unique mechanism of action (midgut epithelial destruction), combined with exceptional aqueous stability and validated mammalian safety, positions it as a highly viable alternative to failing synthetic insecticides. Future formulation efforts should focus on controlled-release matrices to maintain burchellin concentrations at the ≥ 30 ppm efficacy threshold in field environments.

References

  • Burchellin: study of bioactivity against Aedes aegypti - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Larvicidal Activity of the Lignan desoxypodophyllotoxin Against Aedes albopictus Source: JSciMed Central URL:[Link]

  • Toxicity and Larvicidal Activity of Podophyllum-Based Lignans Against Aedes aegypti (Diptera: Culicidae) Source: BioOne URL:[Link]

  • The Mosquito Larvicidal Activity of Lignans from Branches of Cinnamomum camphora chvar. Borneol Source: Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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